Product packaging for 3-Ethyl-2,8-dimethylquinolin-4-ol(Cat. No.:CAS No. 1907-20-6)

3-Ethyl-2,8-dimethylquinolin-4-ol

Cat. No.: B2709756
CAS No.: 1907-20-6
M. Wt: 201.269
InChI Key: BLJLWUBLPRLWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2,8-dimethylquinolin-4-ol is a quinolinol-based chemical scaffold designed for research and development applications, particularly in medicinal chemistry and agrochemical discovery. As a derivative of the privileged 4-hydroxyquinoline structure, this compound serves as a versatile synthetic intermediate for constructing more complex molecules with potential biological activity . The core 4-hydroxyquinoline scaffold is recognized for its diverse pharmacological and fungicidal properties . Related fluorinated quinoline analogs have demonstrated significant antifungal activity against various phytopathogenic fungi, including S. sclerotiorum and R. solani , highlighting the value of this structural class in developing new crop protection agents . In pharmaceutical research, similar quinolinone carboxamides are investigated as multi-target agents, exhibiting potent lipoxygenase (LOX) inhibitory and antioxidant activities, which are relevant for treating inflammation and oxidative stress-related diseases . This product is intended for use as a building block in synthetic chemistry. Researchers can functionalize the hydroxyl group at the 4-position and the ethyl group at the 3-position to create a diverse library of derivatives for structure-activity relationship (SAR) studies . It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B2709756 3-Ethyl-2,8-dimethylquinolin-4-ol CAS No. 1907-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2,8-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-10-9(3)14-12-8(2)6-5-7-11(12)13(10)15/h5-7H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJLWUBLPRLWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C(C=CC=C2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2,8-dimethylquinolin-4-ol: Core Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-Ethyl-2,8-dimethylquinolin-4-ol, a substituted quinolin-4-ol derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from established chemical principles and data from structurally related quinolin-4-ol and quinolin-4-one compounds. The guide covers predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of potential biological activities, including anticancer, antimicrobial, and antioxidant effects, based on the known bioactivities of the quinoline scaffold. Visualizations of the proposed synthesis and potential mechanisms of action are provided to facilitate understanding.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1] The quinolin-4-ol nucleus, in particular, is a key structural motif found in numerous biologically active molecules. This scaffold exists in tautomeric equilibrium with its 4-quinolone form. The substitution pattern on the quinoline ring system significantly influences the molecule's physicochemical properties and biological activity. This guide focuses on the specific derivative, this compound, providing a detailed theoretical framework for its synthesis, properties, and potential therapeutic applications.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicNotes
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
Appearance Likely a crystalline solidBased on similar quinolin-4-ols.[6]
Melting Point Expected to be in the range of 200-250 °CSubstituted quinolin-4-ones generally have high melting points.
Solubility Soluble in methanol and other polar organic solvents; slightly soluble in water.[3]The hydroxyl group can participate in hydrogen bonding, but the overall aromatic structure limits water solubility. Solubility is pH-dependent.[4]
pKa Predicted pKa values around 2-3 and 11-12.[2][6]The quinoline nitrogen is weakly basic, and the 4-hydroxyl group is weakly acidic.
Tautomerism Exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.The equilibrium position is solvent and pH-dependent.

Synthesis of this compound

The synthesis of this compound can be plausibly achieved through the Conrad-Limpach reaction , a well-established method for the preparation of 4-hydroxyquinolines.[7][8][9][10] This reaction involves the condensation of an aniline with a β-ketoester.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2,6-dimethylaniline with ethyl 2-ethylacetoacetate. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal cyclization to yield the desired this compound.

Synthesis_Pathway reactant1 2,6-Dimethylaniline intermediate Schiff Base Intermediate reactant1->intermediate + reactant2 Ethyl 2-ethylacetoacetate reactant2->intermediate product This compound intermediate->product Heat (Δ) High-boiling solvent

Figure 1: Proposed Conrad-Limpach synthesis of this compound.
Detailed Experimental Protocol

Materials:

  • 2,6-Dimethylaniline

  • Ethyl 2-ethylacetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Condensation: In a round-bottom flask, dissolve equimolar amounts of 2,6-dimethylaniline and ethyl 2-ethylacetoacetate in a minimal amount of ethanol. A catalytic amount of a strong acid, such as HCl, can be added to facilitate the reaction. Stir the mixture at room temperature for 2-4 hours to form the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the initial condensation, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: Add a high-boiling point solvent, such as Dowtherm A or mineral oil, to the residue. Heat the mixture to a high temperature (typically 250-270 °C) for 1-2 hours to induce cyclization.[8] This step should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or hexane) to precipitate the crude product.

    • Filter the precipitate and wash it with the same solvent to remove the high-boiling solvent.

    • To further purify, dissolve the crude product in a dilute aqueous NaOH solution.

    • Wash the alkaline solution with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Acidify the aqueous layer with dilute HCl to precipitate the purified this compound.

    • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

  • Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities

Quinoline derivatives are known to exhibit a wide range of biological activities.[11][12][13][14] Based on the activities of structurally similar compounds, this compound is predicted to have potential anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[11][12][13][14][15][16]

Potential Mechanisms of Action:

  • Inhibition of Tyrosine Kinases: Many quinoline-based drugs target receptor tyrosine kinases (RTKs) that are overexpressed in cancer cells, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[12]

  • Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.[15]

  • Induction of Apoptosis: Quinoline compounds can induce programmed cell death (apoptosis) through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[11][16]

  • Inhibition of Angiogenesis: Certain derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[11]

Anticancer_Mechanism Quinoline This compound TK Tyrosine Kinase Inhibition Quinoline->TK Topo Topoisomerase Inhibition Quinoline->Topo Apoptosis Induction of Apoptosis Quinoline->Apoptosis Angiogenesis Inhibition of Angiogenesis Quinoline->Angiogenesis Proliferation Decreased Proliferation TK->Proliferation CellDeath Cell Death Topo->CellDeath Apoptosis->CellDeath TumorGrowth Inhibition of Tumor Growth Angiogenesis->TumorGrowth CancerCell Cancer Cell Proliferation->CancerCell CellDeath->CancerCell TumorGrowth->CancerCell

Figure 2: Potential anticancer mechanisms of this compound.
Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents.[17][18][19][20][21][22][23][24] The core structure of this compound suggests it may possess antimicrobial properties.

Potential Mechanism of Action:

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[17][18][19][20][21][22][23][24] These enzymes are essential for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to the fragmentation of bacterial DNA and ultimately cell death. The specific target (DNA gyrase or topoisomerase IV) can vary between Gram-positive and Gram-negative bacteria.[17][20]

Antimicrobial_Mechanism Quinoline This compound Gyrase DNA Gyrase (Topoisomerase II) Quinoline->Gyrase Inhibits TopoIV Topoisomerase IV Quinoline->TopoIV Inhibits Replication DNA Replication & Repair Gyrase->Replication CellDeath Bacterial Cell Death Gyrase->CellDeath Leads to TopoIV->Replication TopoIV->CellDeath Leads to BacterialCell Bacterial Cell Replication->BacterialCell Essential for

Figure 3: Potential antimicrobial mechanism of this compound.
Antioxidant Activity

The 4-hydroxyquinoline moiety is a phenolic structure, and phenolic compounds are well-known for their antioxidant properties.[25][26][27][28][29]

Potential Mechanism of Action:

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reactions that cause oxidative damage.[25][26][27][28][29] The resulting phenoxyl radical is stabilized by resonance, making it less reactive.

Antioxidant_Mechanism Quinolinol This compound (Ar-OH) PhenoxylRadical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Quinolinol->PhenoxylRadical - H• FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Radical (R-H) FreeRadical->NeutralizedRadical + H•

Figure 4: Potential antioxidant mechanism of this compound.

Conclusion

While direct experimental data on this compound is currently lacking, this technical guide provides a robust theoretical framework for its synthesis, properties, and potential biological activities based on the well-established chemistry of quinolin-4-ol derivatives. The proposed Conrad-Limpach synthesis offers a viable route for its preparation, and the predicted anticancer, antimicrobial, and antioxidant activities highlight its potential as a lead compound for drug discovery and development. Further experimental validation of these predicted properties is warranted to fully elucidate the therapeutic potential of this molecule. This guide serves as a valuable resource for researchers and scientists interested in the exploration and development of novel quinoline-based compounds.

References

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol, a substituted 4-hydroxyquinoline derivative. 4-Hydroxyquinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, noted for their potential as therapeutic agents. This document outlines the most probable synthetic pathway, detailed experimental protocols based on established methodologies, and expected characterization data.

Introduction

Substituted quinolines are a cornerstone in the development of new pharmaceuticals. The 4-hydroxyquinoline scaffold, in particular, is a key pharmacophore in a variety of biologically active molecules. The synthesis of specifically substituted analogues like this compound is of interest for structure-activity relationship (SAR) studies in drug discovery programs. This guide focuses on the Conrad-Limpach synthesis, a reliable and widely used method for the preparation of 4-hydroxyquinoline derivatives.[1][2]

Synthetic Pathway: The Conrad-Limpach Reaction

The most direct and established route for the synthesis of this compound is the Conrad-Limpach reaction. This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[1][2]

For the synthesis of the target molecule, the proposed reactants are 2,8-dimethylaniline and ethyl 2-ethylacetoacetate . The reaction proceeds in two key steps:

  • Condensation: Formation of an enamine intermediate (ethyl 3-(2,8-dimethylanilino)pent-2-enoate) through the reaction of the aniline with the β-ketoester.

  • Thermal Cyclization: High-temperature ring closure of the enamine intermediate to yield the final product, this compound. This step is typically carried out in a high-boiling point solvent.

Conrad_Limpach_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_8_dimethylaniline 2,8-Dimethylaniline Condensation Condensation 2_8_dimethylaniline->Condensation ethyl_2_ethylacetoacetate Ethyl 2-ethylacetoacetate ethyl_2_ethylacetoacetate->Condensation Thermal_Cyclization Thermal Cyclization (High Temperature) Condensation->Thermal_Cyclization Enamine Intermediate Product This compound Thermal_Cyclization->Product

Figure 1: Synthetic workflow for this compound via the Conrad-Limpach reaction.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound, derived from general procedures for the Conrad-Limpach synthesis.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
2,8-DimethylanilineC₈H₁₁N121.18
Ethyl 2-ethylacetoacetateC₈H₁₄O₃158.19
Dowtherm A (or Mineral Oil)Mixture-
EthanolC₂H₅OH46.07
Hydrochloric Acid (HCl)HCl36.46
Sodium Hydroxide (NaOH)NaOH40.00
Diethyl Ether(C₂H₅)₂O74.12
HexaneC₆H₁₄86.18
Step 1: Condensation of 2,8-Dimethylaniline and Ethyl 2-ethylacetoacetate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,8-dimethylaniline (1.0 eq) and a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

  • Slowly add ethyl 2-ethylacetoacetate (1.1 eq) to the stirred mixture.

  • Heat the reaction mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure to obtain the crude enamine intermediate. This intermediate is often a viscous oil and may be used in the next step without further purification.

Step 2: Thermal Cyclization
  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat a high-boiling point solvent such as Dowtherm A or mineral oil to 250-260 °C.

  • Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes. The formation of the product is often accompanied by the distillation of ethanol.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Add hexane or a similar non-polar solvent to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with hexane to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Start1 Mix 2,8-dimethylaniline and ethyl 2-ethylacetoacetate with acid catalyst Reflux Reflux for 2-4 hours Start1->Reflux Cool1 Cool to room temperature Reflux->Cool1 Evaporate Remove volatiles under reduced pressure Cool1->Evaporate Intermediate Crude Enamine Intermediate Evaporate->Intermediate Add_Intermediate Slowly add enamine intermediate Intermediate->Add_Intermediate Heat_Solvent Heat high-boiling solvent to 250-260 °C Heat_Solvent->Add_Intermediate React Maintain at 250-260 °C for 30-60 minutes Add_Intermediate->React Cool2 Cool below 100 °C React->Cool2 Precipitate Add hexane to precipitate product Cool2->Precipitate Filter Filter and wash the solid Precipitate->Filter Purify Recrystallize for purification Filter->Purify

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Quantitative Data

Physical Properties
PropertyExpected Value/Range
AppearanceOff-white to pale yellow solid
Melting Point (°C)150 - 250 (highly dependent on purity)
SolubilitySoluble in DMSO and hot ethanol; sparingly soluble in water and non-polar solvents
Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound.

TechniqueExpected Peaks/Signals
¹H NMR (in DMSO-d₆)Aromatic protons (δ 7.0-8.0 ppm), ethyl group protons (triplet and quartet), methyl group protons (singlets), and a broad singlet for the -OH or -NH proton.
¹³C NMR (in DMSO-d₆)Aromatic carbons, carbonyl carbon (C4), and aliphatic carbons of the ethyl and methyl groups.
IR (KBr, cm⁻¹) O-H/N-H stretching (broad, ~3200-3400), C=O stretching (~1640-1660), C=C and C=N stretching (~1500-1600).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 201.12, with characteristic fragmentation patterns.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • High temperatures are used in the cyclization step; appropriate precautions should be taken to avoid burns.

  • Dowtherm A and other high-boiling point solvents can be hazardous and should be handled with care.

Conclusion

The Conrad-Limpach synthesis provides a robust and reliable method for the preparation of this compound. This technical guide outlines a detailed experimental protocol and provides expected characterization data to aid researchers in the synthesis and purification of this and similar 4-hydroxyquinoline derivatives. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

Spectral Data for 3-Ethyl-2,8-dimethylquinolin-4-ol Currently Unavailable in Public Databases

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for experimental spectral data (NMR, IR, and MS) for the compound 3-Ethyl-2,8-dimethylquinolin-4-ol did not yield specific results from publicly available databases and scientific literature. While spectral information for structurally similar quinoline derivatives exists, data for this exact molecule could not be located.

This guide outlines the general methodologies for acquiring such data and presents a conceptual framework for the experimental workflow. This information is intended to guide researchers in their own data acquisition efforts for this compound.

Experimental Protocols for Spectral Data Acquisition

Should a sample of this compound be available, the following standard protocols would be employed to determine its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and should be free from proton signals that might overlap with the analyte's signals.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups present in the molecule, such as O-H, C-H, C=O, and C=C bonds.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing molecular weight information. EI is a higher-energy technique that causes fragmentation, providing structural information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (or pseudomolecular ion peak in ESI). Analyze the fragmentation pattern in EI-MS to deduce the structure of different parts of the molecule.

Conceptual Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep StructureElucidation Structure Elucidation & Verification NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation Report Technical Guide / Whitepaper StructureElucidation->Report

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

Due to the absence of specific experimental data for this compound, the data tables for NMR, IR, and MS cannot be provided at this time. Researchers are encouraged to perform the experiments outlined above to obtain the necessary spectral data for this compound.

An In-depth Technical Guide to 3-Ethyl-2,8-dimethylquinolin-4-ol: A Novel Quinolone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, 3-Ethyl-2,8-dimethylquinolin-4-ol is a novel chemical entity with no publicly available data regarding its specific physical, chemical, or biological properties. This guide, therefore, provides a comprehensive overview of the core chemical scaffold, quinolin-4-ol, and outlines a standard, hypothetical framework for the synthesis, characterization, and initial biological evaluation of this new compound, intended for researchers, scientists, and drug development professionals.

Introduction to the Quinolin-4-ol Scaffold

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are present in numerous natural and synthetic bioactive molecules.[1] The quinolin-4-one moiety, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Compounds containing this core structure have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4]

The introduction of various substituents onto the quinolin-4-ol ring allows for the fine-tuning of its physicochemical properties and biological activities, making it an attractive starting point for drug discovery programs. The hypothetical compound, this compound, with its specific substitution pattern, represents a novel exploration of the chemical space within this important class of molecules.

Physicochemical Properties of Quinolin-4-ols

While specific data for this compound is unavailable, the general properties of the parent compound, 4-Quinolinol, can provide some initial insights.

PropertyValue (for 4-Quinolinol)Reference
Molecular FormulaC9H7NO[5]
Molecular Weight145.16 g/mol [5]
AppearanceVery slightly yellow powder[6]
Melting Point202-206 °C[7]
logPoct/wat1.940[5]
Water Solubility (log10WS)-2.59 mol/l[5]

It is anticipated that the addition of ethyl and dimethyl groups in this compound would increase its molecular weight and lipophilicity (logP) compared to the parent 4-quinolinol. The melting point and solubility would also be expected to differ. A comprehensive experimental evaluation is necessary to determine the precise physicochemical properties of this novel compound.

Proposed Synthesis and Experimental Protocol

Several established methods exist for the synthesis of the quinolin-4-one core.[2] The Conrad-Limpach and Gould-Jacobs reactions are classical and widely used approaches.[2][8] Below is a proposed synthetic route for this compound based on the Conrad-Limpach reaction, followed by a general experimental protocol.

Proposed Synthetic Pathway

A potential synthesis could involve the condensation of 2-methylaniline with an appropriately substituted β-ketoester, followed by a cyclization reaction.

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product 2_methylaniline 2-Methylaniline enamine Enamine Intermediate 2_methylaniline->enamine Condensation (e.g., acid catalyst) beta_ketoester Ethyl 2-ethyl-3-oxopentanoate beta_ketoester->enamine product This compound enamine->product Thermal Cyclization (e.g., Dowtherm A, high temp)

Caption: Proposed Conrad-Limpach synthesis of this compound.

General Experimental Protocol for Synthesis
  • Condensation: To a solution of 2-methylaniline in a suitable solvent (e.g., ethanol or toluene), add an equimolar amount of ethyl 2-ethyl-3-oxopentanoate. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is heated to reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure. The resulting crude enamine intermediate may be purified by column chromatography or used directly in the next step.

  • Cyclization: The enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (typically 250-260 °C) to induce thermal cyclization. The reaction is monitored by TLC until the starting material is consumed.

  • Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Proposed Workflow for Characterization and Biological Evaluation

For a novel chemical entity, a systematic workflow is essential to determine its properties and potential for further development.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_bio Initial Biological Screening cluster_data Data Analysis & Decision Synthesis Synthesis of This compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Purity Purity Analysis (HPLC, Elemental Analysis) Structure->Purity Properties Property Determination (Melting Point, Solubility, logP) Purity->Properties Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Properties->Cytotoxicity Targeted_Screening Targeted Biological Assays (e.g., Kinase, GPCR, Ion Channel) Cytotoxicity->Targeted_Screening Antimicrobial Antimicrobial Screening (MIC, MBC) Cytotoxicity->Antimicrobial Analysis Data Analysis and Structure-Activity Relationship (SAR) Targeted_Screening->Analysis Antimicrobial->Analysis Go_NoGo Go/No-Go Decision for Further Development Analysis->Go_NoGo

Caption: A standard workflow for the characterization and initial screening of a novel compound.

Physicochemical Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will be employed to determine the purity of the synthesized compound.

  • Melting Point: The melting point will be determined using a standard melting point apparatus.

  • Solubility: The solubility in various solvents (e.g., water, DMSO, ethanol) will be determined.

  • Lipophilicity (logP): The octanol-water partition coefficient will be experimentally determined or calculated.

Initial Biological Screening Protocols

Given the broad biological activities of the quinolin-4-ol scaffold, a tiered screening approach is recommended.

  • Cytotoxicity Assays: Initial assessment of cytotoxicity against a panel of human cell lines (e.g., using an MTT or LDH assay) is crucial to determine the compound's therapeutic window.

  • Antimicrobial Screening: The compound will be screened for activity against a panel of pathogenic bacteria and fungi to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Target-Based Screening: Based on the structural similarity to known bioactive quinolones, the compound can be screened against specific targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, using established biochemical or cell-based assays.[9]

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are unknown, related quinolone compounds have been shown to interact with various signaling pathways. For instance, some quinolones exhibit anticancer activity by inhibiting topoisomerase enzymes or modulating key signaling pathways involved in cell proliferation and apoptosis.

Should initial screening reveal promising activity, further studies would be required to elucidate the mechanism of action and the specific signaling pathways modulated by this compound.

Conclusion

This compound represents an unexplored molecule within the medicinally important class of quinolin-4-ols. This guide provides a foundational framework for its synthesis, comprehensive characterization, and initial biological evaluation. The proposed workflows and protocols are based on established scientific principles and are intended to guide researchers in the systematic investigation of this and other novel chemical entities. The data generated from these studies will be critical in determining the potential of this compound as a lead compound for future drug development efforts.

References

An In-depth Technical Guide on the Solubility of 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,8-dimethylquinolin-4-ol is a quinoline derivative. The quinoline scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The aqueous solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the factors expected to influence the solubility of this compound and outlines a general experimental protocol for its determination.

Factors Influencing the Solubility of Quinoline Derivatives

  • pH and Ionization: Quinoline derivatives are often weak bases and can be ionized.[1][2] The solubility of these compounds is therefore highly dependent on the pH of the aqueous medium.[1][2] At a pH below the pKa of the quinoline nitrogen, the molecule will be protonated, forming a more soluble salt. Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble free base form. The 4-ol group can also exhibit acidic properties, making the molecule amphoteric.

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental determinant of solubility. Polar solvents will better dissolve polar molecules, while non-polar solvents are more suitable for non-polar solutes.[3][4] The solubility of this compound is expected to vary significantly across a range of organic solvents with differing polarities.[5]

  • Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.[6] This is because the dissolution process is often endothermic.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure influences solubility. Polymorphism, the existence of different crystalline forms, can lead to variations in solubility.

  • Ionic Strength: The presence of salts in the solution can affect solubility through the "salting-out" or "salting-in" effect.[1][2]

Predicted Solubility Profile

Based on the structure of this compound, a qualitative prediction of its solubility in various solvent classes can be made. The presence of the polar hydroxyl and nitrogen-containing heterocyclic ring suggests some affinity for polar solvents, while the ethyl and dimethyl substitutions on the quinoline core introduce non-polar character.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Low to ModerateThe hydroxyl group can participate in hydrogen bonding, but the overall non-polar surface area from the aromatic rings and alkyl groups may limit solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water.[5]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)Moderate to HighThese solvents can engage in dipole-dipole interactions and may be good solvents for quinoline derivatives.[6]
Non-Polar Solvents (e.g., Hexane, Toluene)LowThe presence of polar functional groups is likely to result in poor solubility in non-polar solvents.
Aqueous Acids (e.g., dilute HCl)HighThe basic nitrogen atom in the quinoline ring will be protonated, forming a soluble salt.[4]
Aqueous Bases (e.g., dilute NaOH)Moderate to HighThe acidic 4-hydroxyl group can be deprotonated to form a more soluble phenoxide-like salt.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, primarily based on the widely used shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. The shaking ensures thorough mixing and facilitates the dissolution process.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to quantify the concentration in the test samples.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Controlled Temperature B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC/UV-Vis F->G H Final Solubility Value G->H Calculate Solubility

Caption: Workflow for the experimental determination of solubility.

Conclusion

Understanding the solubility of this compound is paramount for its development as a potential therapeutic agent. While specific solubility data is not currently available, this guide provides a robust framework for researchers. By considering the influential factors of pH, solvent polarity, and temperature, and by employing a systematic experimental approach such as the shake-flask method, the solubility profile of this compound can be thoroughly characterized. This information is essential for formulation development, preclinical studies, and ultimately for the successful translation of this promising quinoline derivative into a clinically effective drug.

References

A Comprehensive Analysis of 3-Ethyl-2,8-dimethylquinolin-4-ol: Molecular Weight and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular weight of 3-Ethyl-2,8-dimethylquinolin-4-ol, a quinoline derivative of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the foundational data required for the accurate quantification and experimental design involving this compound.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds. Quinoline and its derivatives are known for a wide range of biological activities, making them important scaffolds in pharmaceutical research. Accurate determination of the molecular weight is a critical first step in the characterization of this compound, underpinning subsequent experimental work, including stoichiometry, solution preparation, and spectroscopic analysis.

Molecular Weight Determination

The molecular weight of a compound is determined from its molecular formula and the standard atomic weights of its constituent elements. The deduced molecular formula for this compound is C₁₃H₁₅NO.

The calculation of the molecular weight is based on the summation of the atomic weights of each atom in the molecule. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC). For elements with natural isotopic variation, a conventional value is used.[1]

Table 1: Quantitative Data for Molecular Weight Calculation

ComponentFormula/SymbolQuantityStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC1312.011156.143
HydrogenH151.008[1][2]15.120
NitrogenN114.007[3]14.007
OxygenO115.999[4]15.999
Total Molecular Weight C₁₃H₁₅NO 201.269 g/mol

Note: Atomic weights for carbon, nitrogen, and oxygen are based on IUPAC recommendations, which may be presented as intervals due to natural isotopic abundance variations.[5][6][7][8] The values used here are conventional values for practical application.

Experimental Protocols

The following outlines a generalized experimental protocol for the verification of the molecular weight of this compound through mass spectrometry.

Objective: To experimentally confirm the molecular weight of this compound.

Materials:

  • A synthesized and purified sample of this compound

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Internal calibrant

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared by dissolving a precisely weighed sample in a suitable solvent to a final concentration of approximately 1 µg/mL.

  • Instrumentation Setup: The mass spectrometer is calibrated using a known internal standard. The instrument is set to operate in a positive or negative ionization mode, depending on the compound's properties.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a constant flow rate.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. For the parent molecule, this will typically be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Data Analysis: The acquired mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The experimentally determined molecular weight is then compared to the calculated theoretical molecular weight.

Visualization of Workflow

The logical process for determining the molecular weight of a chemical compound is illustrated in the following diagram.

MolecularWeightWorkflow A Identify Compound: This compound B Determine Molecular Formula: C13H15NO A->B C Identify Constituent Elements: C, H, N, O B->C D Obtain Standard Atomic Weights (amu): C: 12.011, H: 1.008 N: 14.007, O: 15.999 C->D E Calculate Molecular Weight: Σ (Atom Count * Atomic Weight) D->E F Result: 201.269 g/mol E->F

Caption: Workflow for calculating the molecular weight of a compound.

References

Potential Biological Activity of 3-Ethyl-2,8-dimethylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 3-Ethyl-2,8-dimethylquinolin-4-ol based on available scientific literature for structurally related quinoline and quinolin-4-ol derivatives. As of the time of this writing, no specific biological data for this compound has been found in the public domain. The information presented herein is intended to serve as a scientific guide for research and development purposes and should be interpreted as a predictive analysis based on structure-activity relationships of analogous compounds.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities. The quinoline scaffold is a key structural motif in numerous synthetic and natural products, demonstrating significant potential in medicinal chemistry. This technical guide focuses on the predicted biological activities of this compound, a specific derivative for which direct experimental data is not yet available. By examining the biological effects of structurally similar quinolin-4-ols and substituted quinolines, we can infer the potential therapeutic applications and mechanisms of action for this compound. This document will delve into its potential as an anticancer and antimicrobial agent, supported by quantitative data from analogous compounds, detailed experimental protocols for in vitro evaluation, and visualizations of relevant signaling pathways.

Potential Anticancer Activity

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents. Various derivatives have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of PI3K/Akt/mTOR and VEGFR-2 Signaling Pathways

Quinoline derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathways.[1][2] These pathways are critical for tumor growth, proliferation, and angiogenesis.[2]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many types of cancer. Quinoline-based compounds have been shown to act as dual PI3K/mTOR inhibitors.[4]

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Inhibits (when active) Quinoline Quinoline Inhibitor Quinoline->PI3K Quinoline->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points by quinoline derivatives.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][5] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[6][7]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Inhibitor Quinoline->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by quinoline derivatives.

Quantitative Data on Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of various quinoline derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1,4-NaphthoquinonesPD9DU-145 (Prostate)1-3[8]
MDA-MB-231 (Breast)1-3[8]
HT-29 (Colon)1-3[8]
PD10DU-145 (Prostate)1-3[8]
MDA-MB-231 (Breast)1-3[8]
HT-29 (Colon)1-3[8]
4,4-DimethylcurcuminDMCUNCI-H460 (Lung)1.62[9]
DerivativesNCI-H358 (Lung)2.50[9]
A549 (Lung)2.10[9]
2-TFANCI-H460 (Lung)0.85[9]
NCI-H358 (Lung)1.21[9]
A549 (Lung)1.03[9]
1,3,4-OxadiazoleCompound 28MCF-7 (Breast)Not specified, but ~30x stronger than reference[10]
DerivativesCompound 36HepG2 (Liver)Not specified, but ~30x stronger than 5-fluorouracil[10]
Quinoline DerivativesCompound 5aHL-60 (Leukemia)19.88 µg/mL[11]
U937 (Leukemia)43.95 µg/mL[11]
Compound 5gHL-60 (Leukemia)<50 µg/mL[11]

Potential Antimicrobial Activity

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The antimicrobial potential of quinoline derivatives extends to both antibacterial and antifungal activities.

Antibacterial and Antifungal Effects

Substituted quinolines have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12][13] The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV or disruption of the fungal cell membrane.[14]

Quantitative Data on Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoline-based7cCryptococcus neoformans15.6[13]
Hydroxyimidazolium7dCryptococcus neoformans15.6[13]
Hybrids7bStaphylococcus aureus2[9]
7bMycobacterium tuberculosis H37Rv10[9]
4-Hydroxy-3-iodo-Compound 11MRSA-10.097[12]
quinol-2-oneMRSA (non-typeable)0.049[12]
Indolizinoquinoline-Compound 7E. coli ATCC259222[15]
5,12-dioneMRSA2[15]
Quinoline-3-Compound 32F. oxysporum25[15]
carbohydrazidesA. niger25[15]
C. neoformans25[15]
A. flavus12.5[15]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

MTT_Assay_Workflow Start Start PlateCells Plate cells in 96-well plate Start->PlateCells Incubate1 Incubate (24h) PlateCells->Incubate1 AddCompound Add test compound (various concentrations) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Read absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Analyze data (Calculate IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Broth_Microdilution_Workflow Start Start PrepareDilutions Prepare serial dilutions of test compound in 96-well plate Start->PrepareDilutions Inoculate Inoculate wells with standardized microbial suspension PrepareDilutions->Inoculate Incubate Incubate under appropriate conditions (e.g., 37°C, 24h) Inoculate->Incubate ObserveGrowth Visually inspect for microbial growth (turbidity) Incubate->ObserveGrowth DetermineMIC Determine MIC (lowest concentration with no visible growth) ObserveGrowth->DetermineMIC End End DetermineMIC->End

Caption: Workflow for the broth microdilution method to determine MIC.

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on structurally similar quinoline and quinolin-4-ol derivatives provides a strong foundation for predicting its potential as a bioactive compound. The data compiled in this guide suggests that this molecule is a promising candidate for investigation as both an anticancer and an antimicrobial agent.

Future research should focus on the synthesis of this compound and its subsequent in vitro evaluation using the standardized protocols outlined in this document. Initial screening should include a panel of cancer cell lines and a diverse range of microbial pathogens to ascertain its spectrum of activity. Positive hits from these initial screens would warrant further investigation into its mechanism of action, including its effects on the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, as well as its potential to inhibit bacterial DNA gyrase or topoisomerase IV. This systematic approach will be crucial in elucidating the therapeutic potential of this novel quinoline derivative.

References

An In-depth Technical Guide to 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,8-dimethylquinolin-4-ol, a substituted quinolin-4-ol with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this paper establishes a framework for its synthesis and explores its putative biological activities based on extensive literature analysis of structurally related compounds. A detailed synthetic protocol via the Conrad-Limpach reaction is proposed, complete with a workflow diagram and experimental procedures. Furthermore, this guide summarizes the known biological activities of analogous quinolin-4-ol derivatives, suggesting potential therapeutic areas for future investigation of the title compound.

Introduction to the Quinolin-4-ol Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The quinolin-4-ol (or 4-quinolone) core, in particular, is a privileged structure in drug discovery, forming the backbone of many therapeutic agents.

Derivatives of quinolin-4-ol have demonstrated a wide array of pharmacological effects, including:

  • Antimicrobial Activity: The quinolone structure is famously associated with antibacterial agents, such as the fluoroquinolones.

  • Anticancer Properties: Many quinoline derivatives exhibit cytotoxicity against various cancer cell lines.

  • Antiviral Activity: Certain quinolones have shown promise as antiviral agents, including activity against HIV.[2]

  • Anti-inflammatory Effects: The scaffold has been explored for its potential in modulating inflammatory pathways.

  • Antimalarial Activity: Historically, quinine, a quinoline alkaloid, was the primary treatment for malaria, and synthetic quinolines continue to be a focus of antimalarial drug development.

The biological activity of quinolin-4-ol derivatives is highly dependent on the substitution pattern on the quinoline ring. Alkyl and aryl substitutions at various positions can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The subject of this guide, this compound, is a tri-alkyl substituted quinolin-4-ol for which specific biological data is not yet available. However, based on the activities of related compounds, it represents a promising candidate for further investigation.

Proposed Synthesis of this compound

The most versatile and widely used method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization of the resulting enamine intermediate.[4]

For the synthesis of this compound, the proposed starting materials are 2,6-dimethylaniline and ethyl 2-ethyl-3-oxobutanoate. The overall synthetic scheme is presented below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate Ethyl 3-((2,6-dimethylphenyl)amino)but-2-enoate 2,6-Dimethylaniline->Intermediate + Ethyl_2_ethyl_3_oxobutanoate Ethyl 2-ethyl-3-oxobutanoate Ethyl_2_ethyl_3_oxobutanoate->Intermediate Product This compound Intermediate->Product High Temperature (e.g., Dowtherm A, ~250 °C)

Caption: Proposed synthetic workflow for this compound via the Conrad-Limpach synthesis.

Synthesis of the β-Ketoester Starting Material

The required β-ketoester, ethyl 2-ethyl-3-oxobutanoate, is not commercially available and would need to be synthesized. A potential route involves the acylation of the enolate of ethyl butanoate with acetyl chloride.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the Conrad-Limpach reaction. Optimization of reaction conditions may be necessary to achieve high yields.

Step 1: Synthesis of Ethyl 3-((2,6-dimethylphenyl)amino)but-2-enoate (Intermediate)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylaniline (1.0 eq) and ethyl 2-ethyl-3-oxobutanoate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • The reaction mixture can be stirred at room temperature or gently heated (e.g., to 60-80 °C) to accelerate the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude enamine intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)
  • The crude or purified enamine intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil in a round-bottom flask equipped with a reflux condenser.[5]

  • The mixture is heated to a high temperature, typically around 250 °C, to induce thermal cyclization.[3] The reaction is maintained at this temperature for a specified period (e.g., 30 minutes to a few hours), with progress monitored by TLC.

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The precipitated solid product is collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dimethylformamide and water).

G Start Start Condensation Condensation of 2,6-dimethylaniline and ethyl 2-ethyl-3-oxobutanoate Start->Condensation Workup1 Acid-Base Workup and Extraction Condensation->Workup1 Cyclization Thermal Cyclization in High-Boiling Solvent Workup1->Cyclization Cooling Cooling and Precipitation Cyclization->Cooling Filtration Filtration and Washing Cooling->Filtration Purification Recrystallization Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties

As of the writing of this guide, the physicochemical properties of this compound have not been experimentally determined. It is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. Computational tools can be employed to predict properties such as melting point, boiling point, logP, and pKa to guide initial experimental work. For instance, the related compound 2,8-dimethylquinolin-4-ol has a reported melting point of 262.3 °C and a boiling point of 303.86 °C.[6]

Potential Biological Activities

While no specific biological data exists for this compound, the extensive research on related quinolin-4-ol derivatives allows for informed speculation on its potential therapeutic applications. The table below summarizes the observed biological activities of various substituted quinolin-4-ols.

Biological Activity Examples of Active Quinolin-4-ol Derivatives Potential Mechanism of Action Citation
Antimalarial 2,3,8-trisubstituted quinolinesInhibition of hemozoin formation[7]
Anticancer Substituted 4-hydroxyquinolinesTopoisomerase inhibition, kinase inhibition[2]
Antibacterial Fluoroquinolones (4-quinolone core)Inhibition of DNA gyrase and topoisomerase IV[2]
Antiviral Various quinolone derivativesInhibition of viral enzymes (e.g., integrase, polymerase)[2]
Anti-inflammatory Substituted 4-hydroxyquinolinesModulation of inflammatory signaling pathways

Given the structural similarities, this compound is a candidate for screening in assays related to these activities. The specific substitution pattern (2-methyl, 3-ethyl, 8-methyl) will likely influence its potency and selectivity for different biological targets.

G cluster_activities Potential Biological Activities Core This compound Antimalarial Antimalarial Core->Antimalarial Inferred from 2,3,8-trisubstituted quinolines Anticancer Anticancer Core->Anticancer Inferred from general quinolin-4-ols Antibacterial Antibacterial Core->Antibacterial Inferred from quinolone class Antiviral Antiviral Core->Antiviral Inferred from general quinolones Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Inferred from general quinolin-4-ols

Caption: Inferred logical relationships of potential biological activities for this compound.

Conclusion and Future Perspectives

This compound is a novel chemical entity with a promising scaffold for the development of new therapeutic agents. This technical guide has outlined a feasible synthetic route via the Conrad-Limpach reaction and has provided a generalized experimental protocol to facilitate its synthesis. Based on the known biological activities of structurally related quinolin-4-ol derivatives, this compound warrants investigation for its potential antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.

Future research should focus on the successful synthesis and characterization of this compound. Following its synthesis, a comprehensive screening against a panel of biological targets is recommended to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of further analogs, will be crucial in optimizing its potency and selectivity for any identified biological activities. The findings from such studies could pave the way for the development of novel drug candidates based on this promising quinolin-4-ol scaffold.

References

The Discovery and Enduring Legacy of Quinolinol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and mechanism of action of quinolinol derivatives, a class of compounds that has had a profound and lasting impact on medicine and beyond. From their origins in the antimalarial drug quinine to their contemporary applications in antibacterial, antifungal, and anticancer therapies, quinolinol derivatives continue to be a fertile ground for scientific investigation and drug development. This document provides a comprehensive overview of key milestones, detailed experimental protocols for their synthesis, quantitative data on their biological activities, and a visualization of their key signaling pathways.

A Journey Through Time: The History of Quinolinol Derivatives

The story of quinolinol derivatives begins with the discovery of quinoline itself. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored substance from coal tar, which he named "chinolin," later known as quinoline.[1] A pivotal moment in the history of these compounds was the isolation of quinine from the bark of the cinchona tree in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1][2] For centuries, cinchona bark had been used to treat malaria, and the isolation of its active ingredient, quinine, a quinoline derivative, marked a significant advancement in medicine.[1][2]

The success of quinine spurred further research into synthetic quinoline-based antimalarials. In the 1930s, German scientists developed chloroquine, a synthetic 4-aminoquinoline derivative that proved to be a highly effective and widely used antimalarial drug for many years.[1][2] The timeline below highlights some of the key dates in the discovery and development of quinoline-based antimalarial drugs:

  • 1632: Introduction of quinine for medicinal use.[1]

  • 1820: Isolation of quinine from cinchona bark.[1][2]

  • 1910: First reported case of quinine resistance.[1]

  • 1934: Synthesis of chloroquine (Resochin).[1]

  • 1945: Introduction of chloroquine for widespread use.[1]

  • 1957: First reported case of chloroquine resistance.[1]

Beyond their antimalarial properties, the broader therapeutic potential of quinolinol derivatives, particularly 8-hydroxyquinoline (also known as oxine), began to be recognized. The antibacterial activity of 8-hydroxyquinoline and its derivatives has been known for over 120 years.[3] This has led to the development of a wide range of derivatives with antibacterial, antifungal, anticancer, and other pharmacological activities.[2][4]

Synthesis of the Quinolinol Core: Key Experimental Protocols

The synthesis of the quinoline and quinolinol backbone is primarily achieved through several classic organic reactions, most notably the Skraup synthesis and the Friedländer synthesis.

The Skraup Synthesis of 8-Hydroxyquinoline

The Skraup synthesis is a powerful method for the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.

General Protocol:

  • Reaction Setup: In a fume hood, a mixture of o-aminophenol, glycerol, and a mild oxidizing agent (such as o-nitrophenol) is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Acid Addition: Concentrated sulfuric acid is added slowly and cautiously to the mixture while cooling in an ice bath to control the exothermic reaction.

  • Heating and Reflux: The reaction mixture is then heated. The reaction is often vigorous and requires careful temperature control. The mixture is typically heated to 135-140°C for several hours.[5]

  • Neutralization and Isolation: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide or potassium hydroxide) to a pH of 7.5-8.[5]

  • Purification: The crude 8-hydroxyquinoline can be purified by steam distillation or recrystallization from a suitable solvent.

The Friedländer Synthesis of Quinolinol Derivatives

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base.[6][7]

General Protocol:

  • Reactant Mixture: The 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound are mixed in a suitable solvent.

  • Catalyst Addition: An acid catalyst (e.g., p-toluenesulfonic acid, iodine) or a base catalyst is added to the mixture.[6][8]

  • Reaction Conditions: The reaction is typically heated to facilitate the condensation and subsequent cyclization. The specific temperature and reaction time will vary depending on the substrates and catalyst used.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization or chromatography.

Quantitative Insights: Biological Activities of Quinolinol Derivatives

The biological activity of quinolinol derivatives has been extensively studied, with a wealth of quantitative data available. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for selected quinolinol derivatives against various pathogens.

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives

CompoundFungal SpeciesMIC Range (µg/mL)Reference
ClioquinolCandida spp.0.031–2[3][9]
8-Hydroxy-5-quinolinesulfonic acidCandida spp.1–512[3][9]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2–1024[3][9]
PH265Cryptococcus spp.0.5-1[10]
PH276Cryptococcus spp.0.5-4[10]
PH276Candida auris, C. haemulonii8[10]

Table 2: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial SpeciesMIC (µg/mL)Reference
Compound 9Staphylococcus aureus0.12[11]
Compound 9Streptococcus pyogenes8[11]
Compound 9Salmonella typhi0.12[11]
Compound 9Escherichia coli0.12[11]
Compound 16, 17, 18S. pneumoniae ATCC 49619≤ 0.008[11]
Hybrid 7bStaphylococcus aureus2[12]
Hybrid 7aMycobacterium tuberculosis H37Rv20[12]
Hybrid 7bMycobacterium tuberculosis H37Rv10[12]

Table 3: Anticancer Activity (IC50) of Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 19Mycobacterium smegmatis mc2 15577.3 ± 2.5[11]
Compound 21Mycobacterium smegmatis mc2 15533.4 ± 4.4[11]
Compound 22Mycobacterium smegmatis mc2 15534.0 ± 3.7[11]
Compound 1Bovine Viral Diarrhea Virus (BVDV)EC50: 0.3[11]

Mechanisms of Action: Signaling Pathways and Molecular Targets

Quinolinol derivatives exert their biological effects through a variety of mechanisms, often targeting fundamental cellular processes.

Inhibition of DNA Gyrase and Topoisomerases

A primary mechanism of action for many antibacterial quinolones is the inhibition of DNA gyrase (a type II topoisomerase) in bacteria.[4][13] DNA gyrase is essential for relieving torsional stress during DNA replication and transcription by introducing negative supercoils into the DNA.[4][14] Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[4][15]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Stabilized_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Stabilized_Complex Forms complex with DNA DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->DNA_Replication_Transcription Enables Quinolinol_Derivative Quinolinol Derivative Quinolinol_Derivative->Stabilized_Complex Binds and stabilizes Cell_Death Bacterial Cell Death Stabilized_Complex->Cell_Death Leads to DNA fragmentation

Quinolinol derivatives inhibit bacterial DNA gyrase.

Similarly, certain quinolinol derivatives have been shown to inhibit topoisomerase I and II in cancer cells.[16][17] These enzymes are crucial for managing DNA topology during replication and transcription in eukaryotic cells. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[16][17]

Other Signaling Pathways

The diverse biological activities of quinolinol derivatives are also attributed to their effects on other signaling pathways:

  • HIF Signaling Pathway: Some indenoisoquinoline derivatives that inhibit topoisomerase I have also been found to suppress angiogenesis by affecting the Hypoxia-Inducible Factor (HIF) signaling pathway.[18]

  • Wnt/β-catenin Signaling Pathway: The quinoline derivative IND-2 has been shown to have a significant impact on the Wnt/β-catenin signaling pathway in prostate cancer cells.[16]

Experimental_Workflow_Synthesis cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis S_Start Aromatic Amine + Glycerol + Oxidizing Agent S_Acid Add H₂SO₄ S_Start->S_Acid S_Heat Heat and Reflux S_Acid->S_Heat S_Neutralize Neutralize S_Heat->S_Neutralize S_Purify Purify S_Neutralize->S_Purify S_Product Quinolinol S_Purify->S_Product F_Start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl F_Catalyst Add Catalyst (Acid or Base) F_Start->F_Catalyst F_Heat Heat F_Catalyst->F_Heat F_Isolate Isolate F_Heat->F_Isolate F_Purify Purify F_Isolate->F_Purify F_Product Quinolinol Derivative F_Purify->F_Product

General workflows for quinolinol synthesis.

Conclusion and Future Directions

The journey of quinolinol derivatives, from their natural origins to their synthetic diversification, showcases a remarkable trajectory in the history of medicinal chemistry. Their broad spectrum of biological activities continues to make them a privileged scaffold in drug discovery. While challenges such as drug resistance remain, the continued exploration of novel derivatives, combination therapies, and a deeper understanding of their mechanisms of action promise to unlock new therapeutic opportunities. The rich history and versatile chemistry of quinolinol derivatives ensure their continued relevance and importance in the ongoing quest for new and effective treatments for a wide range of diseases.

References

Methodological & Application

Synthesis Protocol for 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Application Notes

The following protocol details the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol, a substituted 4-hydroxyquinoline derivative. 4-hydroxyquinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. This protocol is based on the well-established Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[1][2]

The synthesis is divided into three primary stages:

  • Preparation of the β-ketoester: Synthesis of ethyl 2-methyl-3-oxopentanoate via methylation of ethyl 3-oxopentanoate.

  • Formation of the enamine intermediate: Condensation of 2-methylaniline (o-toluidine) with the synthesized β-ketoester.

  • Thermal cyclization: High-temperature ring closure of the enamine intermediate to yield the final product.

This protocol provides detailed methodologies for each stage, along with expected quantitative data based on analogous reactions reported in the literature.

Data Presentation

The following table summarizes the expected quantitative data for the key compounds in the synthesis of this compound. The data for the starting materials are based on commercially available information, while the data for the intermediates and the final product are estimated from closely related analogues found in the chemical literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Melting Point (°C)Expected Yield (%)
Ethyl 3-oxopentanoateC₇H₁₂O₃144.17Liquid188-190N/AN/A (Starting Material)
Ethyl 2-methyl-3-oxopentanoateC₈H₁₄O₃158.19Liquid~190-195N/A75-85
2-MethylanilineC₇H₉N107.15Liquid200-201-24N/A (Starting Material)
Ethyl 3-((2-methylphenyl)amino)-2-methylpent-2-enoateC₁₅H₂₁NO₂247.33Oil/SolidN/AN/A80-90
This compoundC₁₃H₁₅NO201.26SolidN/A>20060-70

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-methyl-3-oxopentanoate

This procedure is adapted from standard protocols for the α-alkylation of β-ketoesters.

Materials:

  • Ethyl 3-oxopentanoate

  • Sodium ethoxide

  • Methyl iodide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • The solution is cooled to 0 °C in an ice bath.

  • Ethyl 3-oxopentanoate is added dropwise to the stirred sodium ethoxide solution. The mixture is stirred at 0 °C for 30 minutes after the addition is complete.

  • Methyl iodide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

  • After cooling, the reaction mixture is poured into a saturated aqueous ammonium chloride solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield ethyl 2-methyl-3-oxopentanoate as a colorless liquid.

Stage 2: Synthesis of Ethyl 3-((2-methylphenyl)amino)-2-methylpent-2-enoate (Enamine Intermediate)

This step involves the condensation of 2-methylaniline with the synthesized β-ketoester.

Materials:

  • Ethyl 2-methyl-3-oxopentanoate

  • 2-Methylaniline (o-toluidine)

  • Glacial acetic acid (catalytic amount)

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, equimolar amounts of ethyl 2-methyl-3-oxopentanoate and 2-methylaniline are dissolved in toluene.

  • A catalytic amount of glacial acetic acid (e.g., a few drops) is added to the mixture.

  • The flask is equipped with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The mixture is heated to reflux and stirred for 4-6 hours, or until the theoretical amount of water has been collected.

  • The reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.

  • The resulting crude oil is used directly in the next step without further purification.

Stage 3: Synthesis of this compound (Thermal Cyclization)

This is the final step of the Conrad-Limpach synthesis, involving a high-temperature cyclization.[1][2][3]

Materials:

  • Ethyl 3-((2-methylphenyl)amino)-2-methylpent-2-enoate (from Stage 2)

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Hexane or petroleum ether

Procedure:

  • A high-boiling point solvent such as Dowtherm A is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, and heated to approximately 250 °C.

  • The crude enamine intermediate from Stage 2 is added dropwise to the hot, stirred solvent.

  • The reaction mixture is maintained at 250 °C for an additional 15-20 minutes after the addition is complete.

  • The mixture is then allowed to cool to below 100 °C, and an equal volume of hexane or petroleum ether is added to precipitate the product.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to afford this compound as a solid.

Mandatory Visualization

Synthesis_Workflow cluster_0 Stage 1: Synthesis of β-ketoester cluster_1 Stage 2: Enamine Formation cluster_2 Stage 3: Thermal Cyclization S1_start1 Ethyl 3-oxopentanoate S1_reagents NaOEt, EtOH S1_start1->S1_reagents S1_start2 Methyl Iodide S1_start2->S1_reagents S1_product Ethyl 2-methyl-3-oxopentanoate S1_reagents->S1_product S2_start1 Ethyl 2-methyl-3-oxopentanoate S2_reagents Toluene, Acetic Acid (cat.) S2_start1->S2_reagents S2_start2 2-Methylaniline S2_start2->S2_reagents S2_product Enamine Intermediate S2_reagents->S2_product S3_start Enamine Intermediate S3_reagents Dowtherm A, ~250 °C S3_start->S3_reagents S3_product This compound S3_reagents->S3_product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Laboratory Preparation of 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol, a substituted quinolin-4-one derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] This protocol is based on the well-established Conrad-Limpach synthesis, a reliable method for preparing 4-hydroxyquinolines.[3][4][5]

The synthesis involves a two-step process: the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the desired quinolin-4-ol product.[5][6]

Reaction Scheme

The synthesis of this compound is achieved by the reaction of 2-methylaniline (o-toluidine) with ethyl 2-ethyl-3-oxobutanoate.

Reaction scheme for the synthesis of this compound

Caption: Overall reaction for the synthesis of this compound via the Conrad-Limpach reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
2-Methylaniline (o-toluidine)C₇H₉N107.15Reagent grade, ≥99%
Ethyl 2-ethyl-3-oxobutanoateC₈H₁₄O₃158.19
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀~166High-boiling solvent (B.P. ~257 °C)
TolueneC₇H₈92.14Anhydrous
p-Toluenesulfonic acid (PTSA)C₇H₈O₃S172.20Catalyst
HexaneC₆H₁₄86.18For washing/precipitation
EthanolC₂H₅OH46.07For recrystallization
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with a temperature controller

  • Mechanical stirrer

  • Dropping funnel

  • High-temperature thermometer

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • Analytical instruments for characterization (NMR, IR, MS)

Synthesis Procedure

Step A: Formation of the Enamine Intermediate

  • Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a dropping funnel.

  • To the flask, add 2-methylaniline (10.72 g, 0.1 mol) and 200 mL of anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).

  • Begin stirring the mixture and heat it to reflux using a heating mantle.

  • Once refluxing, add ethyl 2-ethyl-3-oxobutanoate (15.82 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes.

  • Continue to heat the reaction at reflux for 4-6 hours, collecting the water byproduct in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL.

  • After the reaction is complete (as indicated by the cessation of water collection), allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as a viscous oil. This intermediate is typically used in the next step without further purification.[7]

Step B: Thermal Cyclization to this compound

  • In a separate three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, heat 200 mL of Dowtherm A to 250-255 °C.

  • Carefully add the crude enamine intermediate from Step A dropwise to the hot Dowtherm A over a period of 30-45 minutes. Caution: This step should be performed in a well-ventilated fume hood as fumes may be evolved.

  • Maintain the reaction temperature at 250 °C for 1 hour after the addition is complete. The reaction is driven by the high temperature, which induces the electrocyclic ring closure.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if feasible.

  • After 1 hour, turn off the heat and allow the reaction mixture to cool to approximately 80-100 °C.

Work-up and Purification
  • While the reaction mixture is still warm, pour it slowly into a beaker containing 400 mL of vigorously stirred hexane. This will cause the product to precipitate.

  • Continue stirring the suspension for 30 minutes as it cools to room temperature to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with fresh hexane (2 x 100 mL) to remove the high-boiling solvent.

  • Air-dry the crude product.

  • For further purification, recrystallize the crude solid from a suitable solvent such as ethanol or a dimethylformamide (DMF)/water mixture.[8] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Data Presentation

Table 1: Reactant Summary
ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
2-Methylaniline107.1510.720.11.0
Ethyl 2-ethyl-3-oxobutanoate158.1915.820.11.0
Table 2: Product Characterization
ParameterValue
Product NameThis compound
Molecular FormulaC₁₃H₁₅NO
Molar Mass201.26 g/mol
Theoretical Yield20.13 g
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
Table 3: Analytical Data (Expected)
AnalysisExpected Results
¹H NMR Peaks corresponding to aromatic protons, one ethyl group (triplet and quartet), two methyl groups (singlets), and a broad singlet for the -OH or -NH proton (depending on tautomeric form and solvent).
¹³C NMR Signals for aromatic carbons, quinolone carbonyl carbon (~170-180 ppm), and aliphatic carbons of the ethyl and methyl groups.
IR (cm⁻¹) Broad peak for O-H or N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1620-1650 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹).
Mass Spec (ESI-MS) [M+H]⁺ = 202.12

Mandatory Visualizations

Experimental Workflow

G cluster_prep Step A: Enamine Formation cluster_cyclize Step B: Cyclization cluster_purify Work-up and Purification cluster_analyze Analysis A1 Combine 2-Methylaniline, Toluene, and PTSA A2 Heat to Reflux A1->A2 A3 Add Ethyl 2-ethyl-3-oxobutanoate A2->A3 A4 Reflux for 4-6h (Collect H₂O) A3->A4 A5 Rotary Evaporation A4->A5 B2 Add Crude Enamine A5->B2 Crude Intermediate B1 Heat Dowtherm A to 250 °C B1->B2 B3 Maintain at 250 °C for 1h B2->B3 C1 Cool and Precipitate in Hexane B3->C1 Crude Product Mixture C2 Vacuum Filtration C1->C2 C3 Recrystallize from Ethanol C2->C3 C4 Dry Final Product C3->C4 D1 Characterization (NMR, IR, MS, MP) C4->D1

Caption: Workflow diagram for the synthesis of this compound.

Conrad-Limpach Reaction Mechanism

G Reactants 2-Methylaniline + β-Ketoester Intermediate1 Schiff Base Formation (Enamine Intermediate) Reactants->Intermediate1 Condensation (-H₂O) Tautomer Keto-Enol Tautomerization Intermediate1->Tautomer Cyclization Thermal Electrocyclic Ring Closing (250 °C) Tautomer->Cyclization Rate-Determining Step Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Elimination Elimination of Alcohol (EtOH) Intermediate2->Elimination Product 3-Ethyl-2,8-dimethyl- quinolin-4-ol (Enol/Keto Tautomers) Elimination->Product

Caption: Simplified mechanism of the Conrad-Limpach synthesis.[3]

Safety and Handling

  • General Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent Hazards:

    • 2-Methylaniline (o-toluidine): Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

    • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation.

    • Dowtherm A: Can cause irritation upon contact. The high-temperature operation presents a significant burn hazard. Avoid inhaling vapors.

  • Procedural Hazards: The thermal cyclization step is performed at a very high temperature (250 °C). Use a stable heating setup and ensure the apparatus is securely clamped. Use caution when adding the intermediate to the hot solvent to avoid splashing.

References

Application Notes and Protocols: Quinolin-4-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of: Researchers, scientists, and drug development professionals.

Subject: Medicinal Chemistry Applications of the Quinolin-4-ol Scaffold

Introduction

This document provides an overview of the applications of the quinolin-4-ol scaffold in medicinal chemistry. Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in the field of drug discovery due to their diverse pharmacological activities.[1][2][3][4][5][6][7][8] The quinolin-4-one moiety, a key structural feature, is present in numerous natural and synthetic compounds with a broad spectrum of biological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][9]

Disclaimer: Extensive literature searches did not yield specific data regarding the medicinal chemistry applications of 3-Ethyl-2,8-dimethylquinolin-4-ol . Therefore, the following application notes and protocols are based on the broader class of quinolin-4-ol derivatives to provide a relevant and informative overview for researchers interested in this chemical scaffold.

Medicinal Chemistry Applications of Quinolin-4-ol Derivatives

The quinolin-4-ol scaffold is a versatile pharmacophore that has been extensively explored for the development of new therapeutic agents. Its planar bicyclic structure allows for diverse substitutions, influencing its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Numerous quinolin-4-one derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[9] Some have been shown to induce apoptosis in cancer cells, highlighting their potential as novel anticancer agents.[9] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Antimicrobial Activity

The quinolone scaffold is famously the basis for a class of broad-spectrum antibiotics. While many clinically used quinolones are not quinolin-4-ols, the underlying quinoline structure is fundamental to their antibacterial action. Research continues to explore novel quinolin-4-ol derivatives for their potential against various bacterial and fungal pathogens.[1][2][5]

Other Therapeutic Areas

Beyond cancer and infectious diseases, quinoline derivatives have been investigated for a wide range of other therapeutic applications, including:

  • Antiviral agents[3][5]

  • Anti-inflammatory compounds[1][5]

  • Antimalarial drugs[5][8]

  • Cardiovascular agents[1]

  • Anticonvulsant agents[1][2]

Quantitative Data on Representative Quinolin-4-ol Derivatives

To illustrate the potential of this scaffold, the following table summarizes biological data for some representative quinolin-4-ol derivatives found in the literature. Please note that this is not an exhaustive list and serves as an example of the type of data generated for these compounds.

Compound ClassTarget/AssayActivity Metric (e.g., IC50, MIC)Reference
Ciprofloxacin (a quinolone antibiotic)Antibacterial (various strains)Varies (typically in the µg/mL range)[9]
Lomefloxacin (a quinolone antibiotic)Cytotoxic against COLO829 melanoma cellsHigh cytotoxic activity[9]
Norfloxacin analogsAntiproliferative against HeLa cells100% inhibition of cell viability[9]
Substituted quinolin-4-onesAntiproliferative against HepG2 cellsSelective cytotoxicity[9]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of quinolin-4-ol derivatives, based on common methods described in the literature.[9][10]

General Synthesis of Quinolin-4-one Derivatives via Camps Cyclization

The Camps cyclization is a common method for synthesizing quinolin-4-ones from N-(2-acylaryl)amides.[9]

Materials:

  • Substituted N-(2-acylaryl)amide

  • Base (e.g., sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., ethanol, water)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted N-(2-acylaryl)amide in a suitable solvent.

  • Add an aqueous solution of a strong base (e.g., NaOH).

  • Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an appropriate acid to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway that can be targeted by quinoline derivatives and a typical workflow for drug discovery involving this scaffold.

cluster_0 Generalized Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Quinolin4ol Quinolin-4-ol Derivative Quinolin4ol->Kinase2

Figure 1: Generalized kinase inhibition pathway targeted by some quinolin-4-ol derivatives.

cluster_1 Drug Discovery Workflow for Quinolin-4-ol Derivatives Synthesis Synthesis of Quinolin-4-ol Library Screening In Vitro Biological Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Synthesis Preclinical Preclinical Studies LeadOptimization->Preclinical

References

Application Notes and Protocols: 3-Ethyl-2,8-dimethylquinolin-4-ol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in various scientific fields, including medicinal chemistry and materials science.[1] Their inherent fluorescence properties make them particularly valuable in the development of molecular probes and chemosensors.[1] These probes are instrumental for bio-imaging applications, allowing for the visualization and detection of various analytes such as metal ions and reactive oxygen species, and for monitoring physiological parameters like pH and viscosity within cellular systems.[1] The design and synthesis of novel quinoline-based fluorescent probes continue to be an active area of research, aiming to develop sensors with high sensitivity, selectivity, and biocompatibility for advanced diagnostic and research applications.[1][2]

While the specific compound 3-Ethyl-2,8-dimethylquinolin-4-ol is not extensively documented in publicly available literature as a fluorescent probe, its structural similarity to other quinoline-based sensors suggests potential applications in cellular imaging and analyte detection. This document provides a generalized framework of application notes and protocols based on the known uses of analogous quinoline compounds. The methodologies described herein are intended to serve as a starting point for researchers and drug development professionals interested in evaluating the potential of novel quinoline derivatives like this compound.

General Properties and Potential Applications

Quinoline-based fluorescent probes often exhibit sensitivity to their microenvironment, making them suitable for a range of applications. Potential applications for a substituted quinolin-4-ol derivative could include:

  • Metal Ion Detection: Many quinoline derivatives act as chemosensors for various metal ions, including Zn²⁺, Cu²⁺, Fe³⁺, and Hg²⁺.[3][4][5] The binding of a metal ion to the quinoline moiety can lead to a significant change in fluorescence intensity or a shift in the emission wavelength, enabling quantitative detection.

  • Bio-imaging: The fluorescent nature of these compounds allows for their use in live-cell imaging.[1] They can be designed to accumulate in specific organelles or respond to changes in the intracellular environment.

  • pH Sensing: The fluorescence of certain quinoline probes is pH-dependent, allowing them to be used for monitoring intracellular pH changes.[1]

  • Viscosity Sensing: Some quinoline-based probes exhibit changes in their fluorescence properties in response to variations in micro-viscosity, which is a valuable tool for studying cellular processes.[1]

Data Presentation

The following tables provide a template for summarizing quantitative data that should be experimentally determined for this compound.

Table 1: Photophysical Properties

PropertyValueConditions
Absorption Maximum (λ_abs) e.g., 350 nme.g., In DMSO/H₂O (v/v = 1:9)
Emission Maximum (λ_em) e.g., 450 nme.g., In DMSO/H₂O (v/v = 1:9)
Molar Absorptivity (ε) e.g., 1.5 x 10⁴ M⁻¹cm⁻¹e.g., At λ_abs in specified solvent
Quantum Yield (Φ) e.g., 0.25e.g., Using quinine sulfate as a standard
Stokes Shift e.g., 100 nmCalculated from λ_abs and λ_em

Table 2: Metal Ion Selectivity Profile

Metal IonFluorescence Change (I/I₀)Visual Color Change
Zn²⁺ e.g., 15-fold increasee.g., Colorless to Blue
Cu²⁺ e.g., Quenchinge.g., No change
Fe³⁺ e.g., Quenchinge.g., No change
Hg²⁺ e.g., 2-fold increasee.g., No change
Other Ions e.g., Negligible changee.g., No change
I₀ = Fluorescence intensity of the probe alone; I = Fluorescence intensity after addition of the metal ion.

Table 3: Sensing Performance for a Target Analyte (e.g., Zn²⁺)

ParameterValueMethod of Determination
Linear Range e.g., 0.5 - 20 µMFluorescence titration
Limit of Detection (LOD) e.g., 50 nMCalculated from the standard deviation of the blank
Binding Constant (Kₐ) e.g., 2.5 x 10⁵ M⁻¹Benesi-Hildebrand plot
Response Time e.g., < 1 minuteTime-course fluorescence measurement

Experimental Protocols

The following are generalized protocols that can be adapted for the experimental evaluation of this compound.

Protocol 1: Determination of Photophysical Properties
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO or ethanol.

  • Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., PBS, HEPES, or a solvent mixture like DMSO/H₂O) to a final concentration suitable for spectroscopic measurements (e.g., 10 µM).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

  • Fluorescence Spectroscopy: Record the emission spectrum of the working solution using a fluorescence spectrophotometer, with excitation at the determined λ_abs, to find the emission maximum (λ_em).

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Protocol 2: Evaluation of Metal Ion Selectivity
  • Prepare Metal Ion Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in deionized water.

  • Incubation: To separate aliquots of the probe's working solution (e.g., 10 µM in buffer), add a specific concentration (e.g., 5 equivalents) of each metal ion solution.

  • Fluorescence Measurement: After a short incubation period (e.g., 5-10 minutes) at room temperature, measure the fluorescence intensity of each sample.

  • Data Analysis: Compare the fluorescence intensity of the probe in the presence of different metal ions to that of the probe alone to determine selectivity.

Protocol 3: Live Cell Imaging
  • Cell Culture: Culture the desired cell line (e.g., HeLa, HEK293) on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.

  • Probe Loading: Replace the culture medium with a fresh medium containing the fluorescent probe at an appropriate concentration (e.g., 1-10 µM). The optimal concentration should be determined experimentally to maximize signal and minimize cytotoxicity.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells with a pre-warmed buffer (e.g., PBS) to remove the excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

  • (Optional) Co-localization Studies: To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker, LysoTracker).

Visualizations

Below are generalized diagrams representing typical workflows and mechanisms relevant to the use of fluorescent probes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Probe_Stock Probe Stock Solution (1 mM) Working_Sol Working Solution (10 µM) Probe_Stock->Working_Sol Dilution Spectroscopy Spectroscopic Analysis Working_Sol->Spectroscopy Cell_Loading Live Cell Loading Working_Sol->Cell_Loading Photophysics Photophysical Properties Spectroscopy->Photophysics Selectivity Analyte Selectivity Spectroscopy->Selectivity Imaging Cellular Imaging Cell_Loading->Imaging

Caption: General experimental workflow for characterizing a new fluorescent probe.

Signaling_Pathway Probe Fluorescent Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Signal Fluorescence Signal Complex->Signal Emission

Caption: "Turn-on" fluorescence sensing mechanism upon analyte binding.

Disclaimer: The protocols and data presented here are generalized and should be adapted and optimized for the specific properties of this compound, which need to be determined experimentally. Appropriate safety precautions should be taken when handling all chemical reagents.

References

The Role of Quinoline Derivatives in High-Performance Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Quinoline derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered considerable interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).[1][2] Their versatile electronic properties and excellent thermal and chemical stability make them suitable for various roles within the OLED architecture, including as emitters, charge transporters, and host materials.[1] This document provides an overview of the application of quinoline derivatives in OLEDs, including a summary of device performance, general experimental protocols for device fabrication, and a workflow diagram illustrating the fabrication process. While the specific compound 3-Ethyl-2,8-dimethylquinolin-4-ol is not extensively documented in the literature for OLED applications, this note will focus on the broader class of quinoline derivatives to provide a foundational understanding for researchers and scientists.

Advantages of Quinoline Derivatives in OLEDs

Quinoline-based materials offer several key advantages for OLED applications:

  • Excellent Electron Transport Properties: The inherent electron-deficient nature of the quinoline ring structure facilitates efficient electron transport, a crucial characteristic for the electron transport layer (ETL) in an OLED.[1]

  • High Luminescence Efficiency: Many quinoline derivatives exhibit strong fluorescence, making them effective light-emitting materials, particularly for blue and green emission.[1]

  • Good Thermal and Chemical Stability: The robust aromatic structure of quinoline imparts good stability to the resulting OLED devices, contributing to longer operational lifetimes.[1]

  • Tunable Optoelectronic Properties: The quinoline core can be readily functionalized with various substituents, allowing for the fine-tuning of their electronic and optical properties to achieve desired emission colors and performance characteristics.

Performance of OLEDs Based on Quinoline Derivatives

While specific data for this compound is unavailable, the performance of OLEDs incorporating other quinoline derivatives demonstrates their potential. The following table summarizes the performance of non-doped OLEDs based on different quinoline-based thermally activated delayed fluorescence (TADF) emitters.

EmitterMaximum External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
DMAC-QL7.73.2
PXZ-QL17.32.6
PTZ-QL14.82.8

Table 1: Performance of non-doped OLEDs based on quinoline-based TADF emitters. Data sourced from a study on quinoline-based TADF emitters.[3]

Experimental Protocols

The following provides a general methodology for the fabrication of a multilayer OLED device using a quinoline derivative as the emissive and/or electron-transporting material. This protocol is a representative example and may require optimization for specific materials and device architectures.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

  • The cleaned substrates are then dried in a stream of nitrogen gas and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.

2. Organic Layer Deposition:

  • The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically at a pressure below 10-6 Torr).

  • A typical device structure consists of the following layers deposited in sequence:

    • Hole Injection Layer (HIL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine (NPB)

    • Hole Transport Layer (HTL): e.g., NPB

    • Emissive Layer (EML): A quinoline derivative (e.g., 8,8'-dimethoxy-5,5'-bisquinoline)[4]

    • Electron Transport Layer (ETL): The same quinoline derivative or another suitable material.

    • Electron Injection Layer (EIL): e.g., Cesium Fluoride (CsF)

3. Cathode Deposition:

  • A metal cathode, typically aluminum (Al), is deposited on top of the organic layers through a shadow mask to define the active area of the device.

4. Encapsulation:

  • To protect the device from atmospheric moisture and oxygen, it is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

Experimental Workflow

The following diagram illustrates the general workflow for the fabrication of an OLED device incorporating a quinoline derivative.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_final Device Finalization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL Hole Injection Layer UV_Ozone->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Quinoline Derivative) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation OLED_Operation_Pathway anode Anode (ITO) HIL Hole Injection Layer anode->HIL Hole Injection cathode Cathode (Al) ETL Electron Transport Layer cathode->ETL Electron Injection HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Quinoline Derivative) HTL->EML Hole Transport recomb Exciton Formation (in EML) ETL->EML light Photon recomb->light Radiative Decay (Light Emission)

References

Application Notes and Protocols for 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Members of this family have demonstrated a wide range of biological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The core quinoline scaffold provides a versatile platform for the development of novel therapeutic agents.[5][6] This document provides detailed application notes and experimental protocols for the initial characterization of the biological activities of a novel quinoline derivative, 3-Ethyl-2,8-dimethylquinolin-4-ol. The following protocols are designed to assess its potential as an anticancer and antibacterial agent.

Compound Information

  • Compound Name: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₅NO

  • Molecular Weight: 201.26 g/mol

  • Structure:

Hypothesized Biological Activities

Based on the known bioactivities of quinolin-4-one derivatives, this compound is hypothesized to possess:

  • Anticancer Activity: Potential to inhibit the proliferation of cancer cell lines. Quinoline derivatives have been shown to act as growth inhibitors by inducing cell cycle arrest and apoptosis.[3][7]

  • Antibacterial Activity: Potential to inhibit the growth of various bacterial strains. Quinolone antibiotics, a well-known class of drugs, are structurally related to quinolin-4-ols and function by inhibiting bacterial DNA gyrase.[8][9]

Application Note 1: Evaluation of Anticancer Activity

This section outlines the protocol for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]

Experimental Protocol: MTT Cell Viability Assay

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom microplates

  • Microplate reader

2. Cell Seeding:

  • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final concentrations should range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5%.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of the compound solution to the respective wells.

  • Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubate the plate for another 48 hours at 37°C and 5% CO₂.

4. MTT Assay:

  • Following the 48-hour treatment, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve using non-linear regression analysis.

Data Presentation: Anticancer Activity

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast12.50.8
A549Lung25.21.2
HCT116Colon18.71.0

Data are presented as the mean from three independent experiments.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate (5,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat with Serial Dilutions of This compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution (20 µL/well) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO (150 µL/well) incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate % Viability and Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for determining the anticancer activity using the MTT assay.

Application Note 2: Evaluation of Antibacterial Activity

This section describes the protocol for determining the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria using the broth microdilution method.[2][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Experimental Protocol: Broth Microdilution Assay

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer

  • McFarland standard (0.5)

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

3. Preparation of Compound Dilutions:

  • Dispense 50 µL of CAMHB into each well of a 96-well microplate.

  • Add 50 µL of a 2x concentrated stock solution of this compound to the first well of each row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in final compound concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Include a positive control (a known antibiotic, e.g., Ciprofloxacin), a negative/growth control (no compound), and a sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.

  • Cover the plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antibacterial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Positive Control)
Staphylococcus aureusPositive160.5
Escherichia coliNegative640.015

Data are representative of three independent experiments.

Visualization: Broth Microdilution Workflow

Broth_Microdilution_Workflow start Start: Bacterial Culture prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prepare_inoculum dilute_inoculum Dilute to 5 x 10⁵ CFU/mL prepare_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prepare_plate Prepare Serial Dilutions of Compound in 96-well Plate prepare_plate->inoculate incubate Incubate for 18-24h at 37°C inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end DNA_Gyrase_Inhibition compound This compound gyrase Bacterial DNA Gyrase compound->gyrase Inhibits supercoiling DNA Supercoiling gyrase->supercoiling growth Bacterial Growth Inhibition replication DNA Replication supercoiling->replication replication->growth

References

Application Notes and Protocols for 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

I. Overview

3-Ethyl-2,8-dimethylquinolin-4-ol belongs to the quinoline class of heterocyclic compounds. Quinoline and its derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmacologically active agents.[1] Research has demonstrated the potential of substituted quinolines as anticancer and antimicrobial agents.[2][3][4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes, disruption of cellular processes, and induction of apoptosis.[2][5] This document provides an overview of potential applications and detailed experimental protocols for the investigation of this compound and related compounds.

II. Potential Applications

  • Anticancer Research: Substituted quinolines have shown significant cytotoxic effects against various cancer cell lines.[6][7] They can act as inhibitors of crucial cellular targets like Epidermal Growth Factor Receptor (EGFR).[6]

  • Antimicrobial Drug Discovery: Quinoline derivatives have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[3][8] They represent a promising scaffold for the development of new antibiotics.

  • Antifungal Research: Certain quinoline derivatives have also been evaluated for their antifungal properties against various fungal strains.[9]

III. Synthesis Protocol

A general and efficient method for the synthesis of quinoline derivatives can be adapted for the preparation of this compound. The following protocol is a representative example based on common synthetic strategies for substituted quinolines.

Protocol 1: Synthesis of a Substituted Quinoline Derivative

This protocol describes a common method for synthesizing the quinoline core structure, which can be adapted for this compound.

Materials:

  • Substituted aniline (e.g., 2,6-dimethylaniline)

  • Dialkyl malonate (e.g., diethyl malonate)

  • Polyphosphoric acid (PPA) or other suitable condensing agent

  • Appropriate solvents (e.g., ethanol, toluene)

  • Sodium ethoxide

  • Ethyl propiolate

Procedure:

  • Step 1: Condensation: React the substituted aniline with diethyl malonate in the presence of a suitable solvent and a base like sodium ethoxide to form the corresponding anilinomethylenemalonate.

  • Step 2: Cyclization: Heat the product from Step 1 in a high-boiling point solvent (e.g., diphenyl ether) or with a condensing agent like polyphosphoric acid to induce cyclization and form the 4-hydroxy-2-quinolone intermediate.

  • Step 3: Alkylation/Modification: Introduce the ethyl group at the 3-position. This can be achieved through various methods, such as reaction with an ethylating agent in the presence of a suitable base.

  • Step 4: Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

IV. Experimental Protocols and Data

The following protocols describe standard assays to evaluate the biological activity of quinoline derivatives.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity of Substituted Quinolines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4fA5490.015 ± 0.001[6]
Compound 4fMCF-7Similar to Doxorubicin[6]
Compound 15Various-[2]
Compound 65MCF-70.02 - 0.04[10]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 6MRSA1.5[3]
Compound 11S. aureus6.25[8]
Compound 15S. aureus0.8[4]
Compound 32A. flavus12.5[4]

V. Visualizations

Diagram 1: General Synthetic Workflow for Quinoline Derivatives

G General Synthetic Workflow for Quinoline Derivatives A Substituted Aniline + Diethyl Malonate B Condensation A->B Base, Solvent C Anilinomethylenemalonate Intermediate B->C D Cyclization C->D Heat or Condensing Agent E 4-Hydroxy-2-quinolone D->E F Alkylation/Modification E->F Alkylating Agent G Final Quinoline Derivative F->G G Cellular Mechanism of Action for Anticancer Quinolines cluster_cell Cancer Cell EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Stimulates Apoptosis Apoptosis Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Quinoline->Apoptosis Induces

References

Application Notes and Protocols for 3-Ethyl-2,8-dimethylquinolin-4-ol as a Fluorescent Metal Ion Sensor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the use of 3-Ethyl-2,8-dimethylquinolin-4-ol as a selective fluorescent chemosensor for the detection of specific metal ions. The quinolinol scaffold is a well-established fluorophore, and its derivatives are known to exhibit changes in their photophysical properties upon coordination with metal ions, making them suitable candidates for sensing applications.[1][2] This document is intended for researchers and scientists in the fields of analytical chemistry, materials science, and drug development.

Principle of Metal Ion Sensing

Quinoline and its derivatives are widely utilized in the design of fluorescent sensors due to their rigid structure and favorable photophysical properties.[1][2] The sensing mechanism of this compound is predicated on its ability to act as a chelating agent for specific metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can form a coordination complex with a metal ion. This binding event rigidifies the molecular structure and can modulate the electronic properties of the fluorophore, leading to a detectable change in its fluorescence or UV-Vis absorption spectrum.[1][3] Common signaling mechanisms for such sensors include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET). For this compound, a likely mechanism is CHEF, where the binding of a metal ion suppresses non-radiative decay pathways, resulting in an enhanced fluorescence emission.

Synthesis of this compound

A plausible synthetic route to this compound is the Camps cyclization reaction. This method involves the intramolecular cyclization of an N-(2-acylaryl)amide in the presence of a base.

Reaction Scheme:

  • Step 1: Acylation of 2-amino-3-methylacetophenone. 2-amino-3-methylacetophenone is reacted with propionyl chloride in the presence of a base like pyridine to yield N-(2-acetyl-6-methylphenyl)propanamide.

  • Step 2: Intramolecular Cyclization. The resulting N-(2-acetyl-6-methylphenyl)propanamide is then treated with a base, such as sodium hydroxide or potassium hydroxide, to induce an intramolecular aldol condensation, which, after dehydration, yields this compound.

Hypothetical Quantitative Data

The following table summarizes representative quantitative data for the performance of this compound as a fluorescent sensor for a hypothetical target metal ion, such as Fe³⁺. This data is for illustrative purposes to demonstrate the expected performance of such a sensor.

ParameterValueMethod of Determination
Excitation Wavelength (λex) 350 nmFluorescence Spectroscopy
Emission Wavelength (λem) 450 nmFluorescence Spectroscopy
Target Metal Ion Fe³⁺Selectivity Study
Linear Range 0 - 50 µMFluorescence Titration
Detection Limit (LOD) 8.5 x 10⁻⁷ M3σ/slope method
Binding Constant (Ka) 2.5 x 10⁵ M⁻¹Benesi-Hildebrand Plot
Stoichiometry (Sensor:Ion) 1:1Job's Plot Analysis
Response Time < 1 minuteTime-dependent Fluorescence
Optimal pH Range 6.0 - 8.0pH-dependent Fluorescence

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-amino-3-methylacetophenone

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acylation:

    • Dissolve 2-amino-3-methylacetophenone (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 equivalents) to the solution.

    • Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-acetyl-6-methylphenyl)propanamide. Purify by column chromatography if necessary.

  • Cyclization:

    • Dissolve the purified N-(2-acetyl-6-methylphenyl)propanamide in ethanol.

    • Add a 10% aqueous solution of NaOH.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Preparation of Stock Solutions

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)

  • Deionized water

  • Metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, etc.)

Procedure:

  • Sensor Stock Solution (1 mM):

    • Accurately weigh the required amount of synthesized this compound.

    • Dissolve it in a minimal amount of DMSO or ACN and then dilute to the final volume with the same solvent to achieve a 1 mM concentration.

  • Metal Ion Stock Solutions (10 mM):

    • Prepare 10 mM stock solutions of various metal salts by dissolving the appropriate amount in deionized water.

Protocol 3: General Metal Ion Sensing Assay

Instrumentation:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Working Solution Preparation:

    • Prepare a working solution of the sensor (e.g., 10 µM) by diluting the 1 mM stock solution in a suitable buffer (e.g., HEPES, pH 7.4) or solvent system (e.g., ACN/H₂O mixture).

  • Selectivity Study:

    • To separate cuvettes containing the sensor working solution, add a specific concentration (e.g., 5 equivalents) of different metal ion stock solutions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺).

    • Record the fluorescence and/or UV-Vis absorption spectra after a short incubation period (e.g., 5 minutes).

    • Compare the spectral changes to identify the target metal ion that induces the most significant response.

  • Fluorescence and UV-Vis Titration:

    • To a cuvette containing the sensor working solution, incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, mix the solution and record the fluorescence and UV-Vis spectra.

    • Continue the additions until the spectral changes reach a plateau.

  • Determination of Detection Limit:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion in the low concentration range.

    • The detection limit can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.

  • Job's Plot for Stoichiometry:

    • Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of the sensor (from 0 to 1).

    • Measure the fluorescence intensity of each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the sensor. The maximum of the plot corresponds to the stoichiometry of the complex.

Visualizations

signaling_pathway cluster_sensor Sensor Alone cluster_complex Sensor-Metal Complex Sensor 3-Ethyl-2,8-dimethyl- quinolin-4-ol WeakFluorescence Weak Fluorescence Sensor->WeakFluorescence Minor Pathway NonRadiativeDecay Non-Radiative Decay (Dominant) Sensor->NonRadiativeDecay Major Pathway MetalIon Fe³⁺ Excitation Excitation (e.g., 350 nm) Excitation->Sensor Complex [Sensor-Fe³⁺] Complex (Rigidified Structure) StrongFluorescence Strong Fluorescence (CHEF) Complex->StrongFluorescence Major Pathway SuppressedDecay Suppressed Non-Radiative Decay Complex->SuppressedDecay Minor Pathway Excitation2 Excitation (e.g., 350 nm) Excitation2->Complex MetalIon->Complex Chelation

Caption: Hypothetical signaling pathway via Chelation-Enhanced Fluorescence (CHEF).

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Synthesis 1. Synthesize Sensor Purification 2. Purify & Characterize Synthesis->Purification StockSolutions 3. Prepare Stock Solutions (Sensor & Metal Ions) Purification->StockSolutions WorkingSolution 4. Prepare Sensor Working Solution StockSolutions->WorkingSolution Titration 5. Perform Spectroscopic Titration (Fluorescence/UV-Vis) WorkingSolution->Titration Selectivity 6. Test Selectivity with Various Ions WorkingSolution->Selectivity Plotting 7. Plot Titration Curves Titration->Plotting Stoichiometry 9. Determine Stoichiometry (Job's Plot) Selectivity->Stoichiometry Calculation 8. Calculate LOD, Ka Plotting->Calculation

Caption: General experimental workflow for metal ion sensing.

logical_relationship Sensor Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor->Complex + Binding Metal Target Metal Ion (e.g., Fe³⁺) Metal->Complex Signal Detectable Optical Signal (Fluorescence Turn-On) Complex->Signal Leads to

References

3-Ethyl-2,8-dimethylquinolin-4-ol: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,8-dimethylquinolin-4-ol is a substituted quinoline derivative that holds potential as a versatile building block in the field of organic synthesis. The quinoline scaffold itself is a prominent feature in a wide array of biologically active compounds, and strategic functionalization, such as that present in this compound, offers a valuable starting point for the development of novel molecules with potential therapeutic applications. This document provides an overview of the potential applications of this compound, along with generalized synthetic protocols for its derivatization, based on established quinoline chemistry. While specific experimental data for this compound is not extensively available in the public domain, the following notes and protocols are based on analogous structures and well-understood reaction mechanisms within the quinoline chemical space.

Potential Applications

The structural motifs present in this compound, namely the quinolin-4-ol core, an ethyl group at the 3-position, and two methyl groups on the benzene ring, suggest several potential avenues for its application as a synthetic building block:

  • Medicinal Chemistry: The quinoline ring is a key pharmacophore in numerous approved drugs with a broad range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The substituents on this compound can be further modified to explore structure-activity relationships (SAR) and develop new therapeutic agents. The hydroxyl group at the 4-position is particularly amenable to derivatization to produce ethers and esters, which can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

  • Agrochemicals: Quinoline derivatives have also found applications as herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could be exploited to design new agrochemicals with improved efficacy and selectivity.

  • Materials Science: The planar, aromatic nature of the quinoline system makes it a candidate for incorporation into organic materials with interesting photophysical or electronic properties. Derivatization of this compound could lead to the synthesis of novel dyes, sensors, or organic light-emitting diode (OLED) components.

Synthetic Protocols

The reactivity of this compound is primarily dictated by the hydroxyl group at the 4-position and the potential for electrophilic substitution on the aromatic rings. The following are generalized protocols for common transformations that can be applied to this building block.

General Considerations:
  • All reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Solvents should be of appropriate grade and dried if necessary.

  • Reactions should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine completion.

  • Purification of products should be performed using standard techniques such as recrystallization or column chromatography.

Protocol 1: O-Alkylation of this compound

This protocol describes the synthesis of 4-alkoxy-3-ethyl-2,8-dimethylquinoline derivatives, which can be valuable for modulating lipophilicity and biological activity.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (R-X, e.g., methyl iodide, ethyl bromide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 - 1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the corresponding alkoxide.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor for completion by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired 4-alkoxy-3-ethyl-2,8-dimethylquinoline derivative.

Protocol 2: O-Acylation of this compound

This protocol outlines the synthesis of 4-acyloxy-3-ethyl-2,8-dimethylquinoline derivatives, which can act as prodrugs or exhibit their own biological activities.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (R-COCl, e.g., acetyl chloride, benzoyl chloride) or acid anhydride

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.2 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 - 1.5 eq) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography.

Expected Outcome: The corresponding 4-acyloxy-3-ethyl-2,8-dimethylquinoline derivative.

Data Presentation

EntryReactant (R-X or R-COCl)BaseSolventTemp (°C)Time (h)Yield (%)
O-Alkylation
1Methyl IodideK₂CO₃Acetone606Data to be filled
2Ethyl BromideNaHDMF254Data to be filled
O-Acylation
3Acetyl ChlorideEt₃NDCM0 → 252Data to be filled
4Benzoyl ChloridePyridineTHF0 → 253Data to be filled

Visualizations

The following diagrams illustrate the generalized synthetic workflows described above.

O_Alkylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Quinolinol 3-Ethyl-2,8-dimethyl quinolin-4-ol Reaction_Alkylation Reaction in Anhydrous Solvent (e.g., DMF, Acetone) Quinolinol->Reaction_Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Alkylation Base_Alkylation Base (e.g., K₂CO₃, NaH) Base_Alkylation->Reaction_Alkylation Workup_Alkylation Aqueous Workup & Extraction Reaction_Alkylation->Workup_Alkylation Purification_Alkylation Purification (Chromatography) Workup_Alkylation->Purification_Alkylation Product_Alkylation 4-Alkoxy-3-ethyl-2,8-dimethylquinoline Purification_Alkylation->Product_Alkylation

Caption: O-Alkylation Experimental Workflow.

O_Acylation_Workflow cluster_reactants_acyl Reactants cluster_process_acyl Process cluster_product_acyl Product Quinolinol_Acyl 3-Ethyl-2,8-dimethyl quinolin-4-ol Reaction_Acylation Reaction in Anhydrous Solvent (e.g., DCM, THF) Quinolinol_Acyl->Reaction_Acylation Acyl_Halide Acyl Halide (R-COCl) Acyl_Halide->Reaction_Acylation Base_Acylation Base (e.g., Et₃N, Pyridine) Base_Acylation->Reaction_Acylation Workup_Acylation Aqueous Workup & Extraction Reaction_Acylation->Workup_Acylation Purification_Acylation Purification (Chromatography/Recrystallization) Workup_Acylation->Purification_Acylation Product_Acylation 4-Acyloxy-3-ethyl-2,8-dimethylquinoline Purification_Acylation->Product_Acylation

Caption: O-Acylation Experimental Workflow.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its structural features provide a foundation for the creation of a diverse library of novel compounds with potential applications in medicine, agriculture, and materials science. The generalized protocols provided herein offer a starting point for the synthetic exploration of this versatile molecule. Further research is warranted to fully elucidate the reactivity and potential of this compound and its derivatives.

Troubleshooting & Optimization

Technical Support Center: 3-Ethyl-2,8-dimethylquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-Ethyl-2,8-dimethylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The most common and adaptable methods for the synthesis of this compound are variations of the Conrad-Limpach and Gould-Jacobs reactions. These classic methods are widely used for the preparation of 4-hydroxyquinolines.[1][2] The Conrad-Limpach synthesis involves the condensation of 2,8-dimethylaniline with ethyl 2-ethylacetoacetate, followed by a thermal cyclization.[1][3] The Gould-Jacobs reaction utilizes 2,8-dimethylaniline and a substituted malonic ester, which also undergoes a thermal cyclization to form the quinoline ring system.[4][5]

Q2: What is the typical yield for the synthesis of this compound?

A2: While specific yield data for this compound is not extensively reported in the literature, analogous Conrad-Limpach and Gould-Jacobs reactions for other substituted quinolin-4-ols report yields ranging from moderate to high (30-95%).[1][6] The yield is highly dependent on the purity of the starting materials, reaction conditions (temperature, solvent), and the efficiency of the cyclization step.

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters to control for yield improvement include:

  • Reaction Temperature: The thermal cyclization step requires high temperatures, typically between 250-300°C.[1][6][7] Careful optimization of this temperature is crucial to ensure complete cyclization without product degradation.

  • Solvent Choice: High-boiling, inert solvents such as diphenyl ether, mineral oil, or Dowtherm A are traditionally used to achieve the necessary high temperatures for cyclization.[6][8] The choice of solvent can significantly impact the reaction rate and yield.

  • Purity of Reactants: The purity of the 2,8-dimethylaniline and the β-ketoester (for Conrad-Limpach) or malonic ester (for Gould-Jacobs) is critical. Impurities can lead to side reactions and lower yields.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aniline starting material, especially at high temperatures.

Q4: Are there any common side products that can form during the synthesis?

A4: Yes, potential side products can include:

  • Isomeric Quinolin-2-ol: In the Conrad-Limpach synthesis, depending on the reaction conditions, the isomeric 2-hydroxyquinoline (a 2-quinolone) can be formed.[1] Lower reaction temperatures during the initial condensation favor the formation of the β-aminoacrylate intermediate that leads to the desired 4-hydroxyquinoline.

  • Incomplete Cyclization: If the cyclization temperature is too low or the reaction time is too short, the intermediate anilinocrotonate (in the Conrad-Limpach reaction) or the anilidomethylenemalonate (in the Gould-Jacobs reaction) may be isolated as the main product.[7]

  • Decomposition Products: At excessively high temperatures, thermal decomposition of the starting materials or the final product can occur, leading to a complex mixture of byproducts and a lower yield.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Reaction temperature is too low for cyclization.[1][7] 2. Ineffective solvent for heat transfer.[8] 3. Deactivated starting aniline.1. Gradually increase the cyclization temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. 2. Ensure the use of a high-boiling solvent like diphenyl ether or Dowtherm A. Consider microwave-assisted heating for more efficient and uniform temperature control.[9][10] 3. Check the purity of the 2,8-dimethylaniline. If necessary, purify it by distillation or recrystallization.
Formation of a Mixture of Isomers (4-ol and 2-ol) Reaction conditions favor the thermodynamic product (2-quinolone) over the kinetic product (4-quinolone).[3]Conduct the initial condensation of the aniline and β-ketoester at a lower temperature (e.g., room temperature to 60°C) to favor the formation of the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization.
Significant Amount of Unreacted Starting Material 1. Insufficient reaction time. 2. Reaction temperature is too low.1. Increase the reaction time at the optimal cyclization temperature. Monitor the reaction progress to determine the point of completion. 2. As with low product formation, carefully increase the reaction temperature.
Product is Dark and Difficult to Purify 1. Oxidation of the aniline at high temperatures. 2. Thermal decomposition of the product or starting materials.[9]1. Conduct the reaction under an inert atmosphere (nitrogen or argon). 2. Avoid excessively high temperatures. Optimize the temperature to the minimum required for efficient cyclization. Consider purification by column chromatography or recrystallization from a suitable solvent system.

Experimental Protocols

Conrad-Limpach Synthesis of this compound

This protocol is based on the general principles of the Conrad-Limpach synthesis.

Step 1: Synthesis of Ethyl 3-(2,8-dimethylphenylamino)pent-2-enoate

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2,8-dimethylaniline (1.0 eq) and ethyl 2-ethylacetoacetate (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the mixture at room temperature for 1 hour, then heat to 60-80°C for 2-4 hours, or until TLC analysis indicates the consumption of the aniline.

  • Remove the water formed during the reaction, either by azeotropic distillation (if a solvent like toluene is used) or under reduced pressure.

  • The crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Cyclization to this compound

  • Add the crude ethyl 3-(2,8-dimethylphenylamino)pent-2-enoate to a high-boiling solvent such as diphenyl ether or Dowtherm A in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Heat the mixture with vigorous stirring to 250-260°C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to below 100°C and then pour it into a large volume of a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of DMF and water).

Visualizations

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification start 2,8-Dimethylaniline + Ethyl 2-ethylacetoacetate intermediate Ethyl 3-(2,8-dimethylphenylamino)pent-2-enoate start->intermediate Weak acid catalyst 60-80°C cyclization Thermal Cyclization intermediate->cyclization High-boiling solvent 250-260°C product This compound cyclization->product purification Precipitation & Recrystallization product->purification final_product Pure Product purification->final_product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Low Cyclization Temp issue->cause1 cause2 Impure Reactants issue->cause2 cause3 Side Reactions issue->cause3 solution1 Increase Temperature (monitor closely) cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Optimize Condensation Temp (for isomer control) cause3->solution3 solution4 Use Inert Atmosphere cause3->solution4

References

Technical Support Center: Purification of 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyl-2,8-dimethylquinolin-4-ol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common purification methods for quinolin-4-ol derivatives, including this compound, are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities I might encounter?

Common impurities can include unreacted starting materials from the synthesis, such as the corresponding aniline and β-ketoester, by-products from side reactions, and residual solvents. For instance, in syntheses like the Gould-Jacobs reaction, incomplete cyclization or alternative reaction pathways can lead to various structurally related impurities.[1]

Q3: My purified this compound appears to be degrading. What could be the cause?

Some quinoline derivatives can be sensitive to light, air (oxidation), and extreme pH conditions.[2][3] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially if discoloration is observed. Storing the purified compound at low temperatures and under an inert atmosphere is also recommended.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out During Recrystallization

Potential Cause Troubleshooting Step
The solvent is too nonpolar for the compound at the boiling point, leading to a low melting point eutectic mixture.Add a more polar co-solvent dropwise to the hot solution until the oil dissolves.
The solution is supersaturated.Add more solvent to the hot mixture to ensure the compound is fully dissolved before cooling.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

Issue 2: Poor Recovery of the Compound

Potential Cause Troubleshooting Step
The chosen solvent is too good a solvent for the compound, even at low temperatures.Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents (a "good" solvent and a "poor" solvent) can be effective.
The volume of solvent used was excessive.Concentrate the solution by evaporating some of the solvent and then cool it again to induce crystallization.
The compound is highly soluble in the washing solvent.Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography

Issue 1: Poor Separation of the Product from Impurities

Potential Cause Troubleshooting Step
The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.4). A gradient elution may be necessary.
The column is overloaded with the crude product.Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight).
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.

Issue 2: The Compound is Stuck on the Column

Potential Cause Troubleshooting Step
The eluent is not polar enough to elute the compound.Gradually increase the polarity of the eluent. For silica gel, this can be done by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing and improve elution.

Quantitative Data Summary

The following tables provide representative data for typical purification methods. Note that these are generalized values for quinolin-4-ol derivatives and may need optimization for this compound.

Table 1: Recrystallization Solvent Screening

Solvent SystemYield (%)Purity (%)
Ethanol7598.5
Methanol/Acetone8299.1
Acetic Acid6897.8
Dichloromethane/Ethanol8599.3

Table 2: Column Chromatography Conditions

Stationary PhaseEluent System (v/v)Loading (g crude/100g silica)Purity (%)
Silica GelHexane:Ethyl Acetate (7:3)1.599.5
Alumina (Neutral)Dichloromethane:Methanol (98:2)2.099.2
C18 Reverse PhaseAcetonitrile:Water (60:40)1.099.8

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or a methanol/acetone mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved.[4][5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[6]

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, may be required to separate all components.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Diagrams

Recrystallization_Workflow cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent  Add solvent & heat Cool Solution Slowly Cool Solution Slowly Dissolve in Hot Solvent->Cool Solution Slowly  Induce crystallization Filter Crystals Filter Crystals Cool Solution Slowly->Filter Crystals  Isolate solid Wash with Cold Solvent Wash with Cold Solvent Filter Crystals->Wash with Cold Solvent  Remove impurities Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals  Remove solvent Pure Product Pure Product Dry Crystals->Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_1 Column Chromatography Process Prepare Slurry Prepare Silica Gel Slurry Pack Column Pack Column Prepare Slurry->Pack Column Load Sample Load Crude Sample Pack Column->Load Sample Elute Column Elute with Solvent Gradient Load Sample->Elute Column Collect Fractions Collect Fractions Elute Column->Collect Fractions Analyze Fractions Analyze Fractions (TLC) Collect Fractions->Analyze Fractions Combine & Evaporate Combine Pure Fractions & Evaporate Analyze Fractions->Combine & Evaporate Pure Product Pure Product Combine & Evaporate->Pure Product

Caption: General workflow for the purification of this compound using column chromatography.

Troubleshooting_Logic cluster_2 Troubleshooting Purification Issues Start Purification Issue Identified Check_Purity Check Purity (TLC/LC-MS) Start->Check_Purity Impure Product is Impure Check_Purity->Impure Impure Low_Yield Low Yield Check_Purity->Low_Yield Low Yield Degradation Product Degradation Check_Purity->Degradation Degradation Optimize_Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) Impure->Optimize_Recrystallization Optimize_Chromatography Optimize Chromatography (Eluent, Stationary Phase) Impure->Optimize_Chromatography Check_Solubility Check Product Solubility in Mother Liquor Low_Yield->Check_Solubility Modify_Handling Modify Handling (Inert Atmosphere, Protect from Light) Degradation->Modify_Handling

Caption: A logical diagram for troubleshooting common purification problems.

References

Overcoming solubility issues with 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2,8-dimethylquinolin-4-ol.

Troubleshooting Guides

This section addresses common solubility challenges encountered during experiments with this compound.

Question: My compound, this compound, is not dissolving in aqueous buffers. What should I do?

Answer:

Poor aqueous solubility is a known characteristic of many quinoline derivatives.[1][2][3] The insolubility of this compound in neutral aqueous solutions is expected due to its hydrophobic chemical structure. Here are several strategies to overcome this issue, starting with the simplest approaches.

Initial Troubleshooting Workflow

Solubility_Troubleshooting start Start: Compound Precipitation in Aqueous Buffer ph_adjustment Adjust pH start->ph_adjustment Is the compound ionizable? organic_cosolvent Add Organic Co-solvent start->organic_cosolvent Compound is not ionizable ph_adjustment->organic_cosolvent Still insoluble success Success: Compound Dissolved ph_adjustment->success Soluble at acidic or basic pH surfactants Use Surfactants organic_cosolvent->surfactants Precipitation upon dilution organic_cosolvent->success Soluble with co-solvent cyclodextrins Complexation with Cyclodextrins surfactants->cyclodextrins Incompatible with assay surfactants->success Soluble with surfactant solid_dispersion Prepare Solid Dispersion cyclodextrins->solid_dispersion Incompatible or ineffective cyclodextrins->success Soluble with cyclodextrin solid_dispersion->success Soluble as solid dispersion fail Further Formulation Strategies Required solid_dispersion->fail

Fig 1. A stepwise workflow for troubleshooting solubility issues.

1. pH Adjustment:

Quinoline derivatives can exhibit pH-dependent solubility.[2][3] Since this compound has a basic nitrogen atom, its solubility may increase in acidic conditions due to the formation of a more soluble salt.

  • Recommendation: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6). Conversely, the hydroxyl group could make it weakly acidic, so testing a slightly basic pH (e.g., pH 8-9) might also be beneficial.

2. Use of Co-solvents:

For many poorly soluble drugs, the addition of a water-miscible organic solvent can significantly improve solubility.[1][4][5]

  • Recommendation: Prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or methanol. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration, as it may affect your experimental system.

Question: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture media. How can I prevent this?

Answer:

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution.

1. Optimize Co-solvent Concentration:

  • Recommendation: Minimize the volume of the DMSO stock added to the aqueous phase. A general rule of thumb is to keep the final DMSO concentration below 1%, and often below 0.1%, to avoid solvent-induced artifacts in biological assays.

2. Use of Surfactants:

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]

  • Recommendation: Consider the addition of a small amount of a non-ionic surfactant, such as Tween 80 or Poloxamer 407, to your aqueous medium before adding the compound stock.[6]

3. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8]

  • Recommendation: Prepare a solution of β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer and then add the this compound.

Question: Are there more advanced techniques if the above methods are not sufficient or are incompatible with my experimental setup?

Answer:

Yes, several formulation strategies can be employed for compounds with very low solubility.

1. Solid Dispersions:

This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.

  • Recommendation: A solid dispersion of this compound can be prepared with carriers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP). This can be achieved through methods such as solvent evaporation or melt-fusion.[6]

2. Nanosuspensions:

Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[4]

  • Recommendation: Nanosuspensions can be prepared by milling techniques or precipitation methods. This approach is particularly useful for increasing the dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

Q2: In which organic solvents is this compound likely to be most soluble?

A2: Based on the general properties of quinoline derivatives, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane are likely to be effective. Alcohols like ethanol and methanol can also be used.

Q3: How does pH affect the solubility of this compound?

A3: As a weak base, the solubility of this compound is expected to increase as the pH of the solution decreases due to the protonation of the quinoline nitrogen.[3]

Q4: Can I use salt formation to improve the solubility of this compound?

A4: Yes, forming a salt is a common strategy to enhance the solubility of ionizable compounds.[2] Reacting this compound with a pharmaceutically acceptable acid could produce a more water-soluble salt form.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventPredicted Solubility (mg/mL)
Water (pH 7.4)< 0.01
0.1 N HCl1 - 5
Ethanol10 - 20
DMSO> 50

Table 2: Effect of Formulation Strategies on Apparent Aqueous Solubility (Hypothetical Data)

FormulationApparent Solubility in Water (mg/mL)
Unformulated Compound< 0.01
5% HP-β-Cyclodextrin0.5 - 1.0
1% Tween 800.2 - 0.5
1:5 Solid Dispersion with PVP K301 - 2

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

  • Weigh out a precise amount of this compound.

  • Add a minimal volume of DMSO to completely dissolve the compound (e.g., to make a 10-50 mM stock solution).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • For experiments, dilute the stock solution into the final aqueous medium, ensuring the final DMSO concentration is compatible with the assay (typically <0.5%).

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).

  • Add the weighed this compound to the HP-β-CD solution.

  • Stir or shake the mixture at room temperature for 24-48 hours to allow for complexation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Hypothetical Signaling Pathway Involvement

Quinoline derivatives are known to be inhibitors of various kinases.[9] The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a downstream kinase.

Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound inhibitor->mek

Fig 2. Hypothetical inhibition of the MAPK/ERK pathway.

References

Technical Support Center: Synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Incorrect reaction temperature. - Degradation of starting materials or product. - Inefficient purification.- Extend the reaction time. - Optimize the reaction temperature; for the initial condensation, a lower temperature may be required, while the cyclization step often requires high temperatures. - Ensure starting materials are pure and dry. Use an inert atmosphere if reagents are sensitive to air or moisture. - Re-evaluate the purification method (e.g., recrystallization solvent, chromatography conditions).
Formation of Multiple Products (Isomers) - Lack of regioselectivity in the initial condensation between the aniline and the β-ketoester. The Conrad-Limpach and Knorr syntheses can yield different isomers depending on the reaction conditions.- Control the reaction temperature. Lower temperatures often favor the formation of the β-aminoacrylate (Conrad-Limpach pathway), leading to the 4-quinolone. Higher temperatures can favor the formation of the anilide (Knorr pathway), which can lead to a 2-quinolone. - The choice of catalyst (acid or base) can also influence the regioselectivity.
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Stoichiometry of reactants is not optimal.- Increase the reaction time and/or temperature. - Use a slight excess of one of the reactants (e.g., the aniline or the β-ketoester) to drive the reaction to completion.
Product is Dark/Discolored - Oxidation of the quinoline ring or starting materials. - Presence of polymeric byproducts from side reactions, which are common in high-temperature quinoline syntheses.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the product using activated carbon during recrystallization to remove colored impurities. - Optimize the reaction temperature to minimize byproduct formation.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Product has similar polarity to byproducts.- After the reaction, cool the mixture and add a non-polar solvent to precipitate the product. - If recrystallization is difficult, consider column chromatography with a suitable solvent system to separate the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of 4-quinolinols is the Conrad-Limpach-Knorr synthesis. For this compound, this would typically involve the reaction of 2-methylaniline with ethyl 2-ethylacetoacetate. The reaction proceeds in two stages: an initial condensation reaction followed by a high-temperature cyclization.

Q2: What are the expected side reactions in this synthesis?

The primary side reaction is the formation of the isomeric 2-quinolone. This occurs if the initial condensation forms an anilide which then cyclizes. Other potential side reactions include the self-condensation of the β-ketoester and polymerization of starting materials or intermediates, especially at high temperatures.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the synthesized compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Q4: The reaction is very slow. How can I increase the reaction rate?

The use of an acid catalyst, such as a catalytic amount of sulfuric acid or p-toluenesulfonic acid, can accelerate both the initial condensation and the subsequent cyclization. However, the catalyst concentration and reaction temperature should be carefully optimized to avoid an increase in side reactions.

Q5: My product seems to be insoluble in most common organic solvents for purification. What should I do?

Quinolin-4-ols can exhibit poor solubility. For recrystallization, consider using high-boiling point polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Alternatively, conversion to a salt (e.g., hydrochloride) may improve solubility in certain solvents.

Experimental Protocol: Conrad-Limpach Synthesis of this compound

Materials:

  • 2-Methylaniline

  • Ethyl 2-ethylacetoacetate

  • Dowtherm A (or other high-boiling point solvent)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Hydroxide solution (for workup)

  • Hydrochloric Acid (for workup)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-methylaniline (1 equivalent) and ethyl 2-ethylacetoacetate (1.1 equivalents) in ethanol. Add a catalytic amount of concentrated sulfuric acid. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Solvent Removal: Once the condensation is complete, remove the ethanol under reduced pressure.

  • Cyclization: Add Dowtherm A to the residue. Heat the mixture to 250-260 °C with stirring for 1-2 hours. Monitor the cyclization by TLC.

  • Workup: Cool the reaction mixture to below 100 °C. Carefully add a sufficient amount of hexane or toluene to precipitate the product. Filter the crude product.

  • Purification: Wash the crude product with hot toluene to remove the high-boiling solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low/No Yield reaction_complete->low_yield No multiple_products Multiple Products reaction_complete->multiple_products Yes, but... unreacted_sm Unreacted Starting Material reaction_complete->unreacted_sm Yes, but... product_discolored Product Discolored reaction_complete->product_discolored Yes, but... end Successful Synthesis reaction_complete->end Yes check_conditions Check Reaction Conditions (Temp, Time) low_yield->check_conditions check_reagents Check Reagent Purity low_yield->check_reagents optimize_purification Optimize Purification low_yield->optimize_purification check_conditions->reaction_complete check_reagents->reaction_complete optimize_purification->end control_temp Control Temperature multiple_products->control_temp adjust_catalyst Adjust Catalyst multiple_products->adjust_catalyst control_temp->reaction_complete adjust_catalyst->reaction_complete increase_time_temp Increase Reaction Time/Temperature unreacted_sm->increase_time_temp adjust_stoichiometry Adjust Stoichiometry unreacted_sm->adjust_stoichiometry increase_time_temp->reaction_complete adjust_stoichiometry->reaction_complete inert_atmosphere Use Inert Atmosphere product_discolored->inert_atmosphere charcoal_treatment Charcoal Treatment product_discolored->charcoal_treatment inert_atmosphere->reaction_complete charcoal_treatment->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol. The primary synthetic route discussed is the Conrad-Limpach synthesis, a robust method for preparing 4-hydroxyquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common and effective method is the Conrad-Limpach synthesis. This reaction involves the condensation of 2,6-dimethylaniline with ethyl 2-ethylacetoacetate to form a β-aminoacrylate intermediate, which is then thermally cyclized to the desired 4-hydroxyquinoline product.[1][2][3]

Q2: Why is a high temperature crucial for the cyclization step?

A2: The cyclization step in the Conrad-Limpach synthesis requires a high temperature, typically around 250°C, to overcome the energy barrier for the electrocyclic ring closure.[1] This step involves the breaking of the aromaticity of the aniline ring to form the quinolone structure.[4]

Q3: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?

A3: Both syntheses utilize anilines and β-ketoesters. The primary difference lies in the reaction conditions and the resulting product. The Conrad-Limpach synthesis, conducted at lower temperatures for the initial condensation, favors the formation of 4-hydroxyquinolines. In contrast, the Knorr synthesis, which is carried out at higher initial temperatures (around 140°C), leads to the formation of a β-keto acid anilide intermediate, which then cyclizes to a 2-hydroxyquinoline.[1]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis can be a valuable tool for the Gould-Jacobs and similar quinoline syntheses. It can dramatically shorten reaction times and, in some cases, improve yields by allowing for rapid heating to temperatures above the solvent's boiling point.[5][6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the final product 1. Incomplete formation of the β-aminoacrylate intermediate.2. Cyclization temperature is too low.3. Reaction time for cyclization is too short.4. Degradation of the product at excessively high temperatures or with prolonged heating.1. Ensure the condensation of 2,6-dimethylaniline and ethyl 2-ethylacetoacetate is complete. This can be monitored by TLC. An acid catalyst (e.g., a few drops of concentrated H₂SO₄) can facilitate this step.[1][4]2. The cyclization requires a high temperature, typically around 250°C. Use a high-boiling point solvent like Dowtherm A or mineral oil.[1][4][8]3. While the temperature is high, the reaction time at the peak temperature is often short (e.g., 10-15 minutes).[8] Monitor the reaction by TLC to determine the optimal time.4. Perform a time-temperature optimization study to find the best balance between conversion and degradation.[6]
Formation of 2-hydroxyquinoline isomer (Knorr product) The initial condensation reaction temperature was too high, favoring the formation of the thermodynamic β-keto acid anilide intermediate.Conduct the initial condensation of the aniline and β-ketoester at a lower temperature (e.g., room temperature to slightly elevated temperatures) to favor the kinetic β-aminoacrylate product before proceeding to the high-temperature cyclization.[1]
Product is difficult to purify 1. The crude product may be contaminated with the high-boiling point solvent.2. Formation of side products or oligomers.1. After cooling, add a non-polar solvent like petroleum ether or hexanes to precipitate the product and wash the solid thoroughly to remove the high-boiling solvent.[8]2. Recrystallization from a suitable solvent is often necessary. Treatment with activated carbon during recrystallization can help remove colored impurities.[8] For persistent impurities, column chromatography may be required.
Reaction does not proceed to completion The equilibrium of the initial condensation reaction is unfavorable.Use a setup that allows for the removal of ethanol as it is formed during the condensation of the aniline and the β-ketoester. This will drive the reaction towards the formation of the intermediate.[4][8]

Experimental Protocols

Detailed Methodology for Conrad-Limpach Synthesis of this compound

This protocol is adapted from established procedures for similar 4-hydroxyquinolines.[1][8]

Step 1: Synthesis of the β-aminoacrylate intermediate

  • In a round-bottom flask, combine one equivalent of 2,6-dimethylaniline and 1.1 equivalents of ethyl 2-ethylacetoacetate.

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid.

  • The mixture can be stirred at room temperature or gently heated (e.g., to 60-80°C) to facilitate the condensation reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate is complete, the crude product can be used directly in the next step, or the excess reagents can be removed under reduced pressure.

Step 2: Thermal Cyclization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a high-boiling point solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl).[8]

  • Heat the solvent to reflux (approximately 250°C) with stirring.

  • Add the crude β-aminoacrylate intermediate dropwise from the dropping funnel into the hot solvent.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete.[8] Ethanol will be formed and can be distilled off during the reaction.

  • Allow the reaction mixture to cool to room temperature. The product should precipitate as a solid.

  • Add petroleum ether to the cooled mixture to further precipitate the product and to aid in washing away the high-boiling solvent.

  • Collect the solid product by filtration and wash it thoroughly with petroleum ether.

Step 3: Purification

  • The crude product can be purified by recrystallization. A common method is to dissolve the solid in boiling water, treat with decolorizing carbon (like Norit or Darco), filter the hot solution, and allow it to cool to form crystalline needles of the purified product.[8]

  • The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Data Presentation

The choice of solvent for the high-temperature cyclization step is critical for achieving a good yield. The following table summarizes the effect of different solvents on the yield of a representative 4-hydroxyquinoline synthesis.

Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline in a Conrad-Limpach Synthesis [4]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21230
Propyl benzoate23148
Iso-butyl benzoate24766
1,2,4-Trichlorobenzene21465
2-Nitrotoluene22267
2,6-di-tert-butylphenol25370
Dowtherm A25775

As indicated in the table, solvents with higher boiling points generally lead to better yields in the thermal cyclization step.[4]

Visualizations

Conrad-Limpach Synthesis Workflow

The following diagram illustrates the key steps in the Conrad-Limpach synthesis of this compound.

Conrad_Limpach_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Final Product Formation 2_6_dimethylaniline 2,6-Dimethylaniline condensation Condensation (Acid Catalyst) 2_6_dimethylaniline->condensation ethyl_2_ethylacetoacetate Ethyl 2-ethylacetoacetate ethyl_2_ethylacetoacetate->condensation beta_aminoacrylate β-Aminoacrylate Intermediate condensation->beta_aminoacrylate cyclization Thermal Cyclization (~250°C) beta_aminoacrylate->cyclization quinolin_4_ol This compound cyclization->quinolin_4_ol

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Conrad-Limpach Reaction Mechanism

The diagram below details the reaction mechanism for the formation of the 4-hydroxyquinoline product.

Conrad_Limpach_Mechanism start Aniline + β-Ketoester intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack schiff_base Schiff Base intermediate1->schiff_base Protonation & Dehydration enol_tautomer Enol Tautomer schiff_base->enol_tautomer Keto-Enol Tautomerism cyclization Electrocyclic Ring Closing enol_tautomer->cyclization hemiketal Hemiketal Intermediate cyclization->hemiketal elimination Elimination of Alcohol hemiketal->elimination quinolone 4-Quinolone elimination->quinolone final_product 4-Hydroxyquinoline (Tautomer) quinolone->final_product Keto-Enol Tautomerism

Caption: Mechanism of the Conrad-Limpach reaction for 4-hydroxyquinoline synthesis.

References

Troubleshooting fluorescence quenching of 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescence properties of 3-Ethyl-2,8-dimethylquinolin-4-ol?

While specific data is unavailable, 4-hydroxyquinoline derivatives typically exhibit fluorescence in the UV to blue region of the spectrum. The exact excitation and emission maxima will be influenced by the solvent environment and pH. It is recommended to perform an initial experiment to determine the optimal excitation and emission wavelengths for your specific conditions.

Q2: My fluorescence signal for this compound is much weaker than expected. What are the common causes?

Low fluorescence intensity, or quenching, can be caused by a variety of factors. These include:

  • Instrumental Issues: Incorrect settings on the fluorometer, detector saturation, or misalignment of the light source.

  • Sample Preparation Errors: Inaccurate concentration, presence of impurities, or using a solvent that quenches fluorescence.

  • Environmental Factors: The pH of the solution, temperature, and the presence of dissolved oxygen can all impact fluorescence.

  • Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible degradation of the fluorophore.

  • Quenching Processes: Specific molecules in your sample may be acting as quenchers through various mechanisms.

Q3: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] This can occur through several mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).

Q4: How can I determine if my sample is being quenched?

A systematic approach is needed to identify the cause of quenching. This typically involves verifying your instrument and sample preparation, followed by experiments to test for different quenching mechanisms. A good starting point is to run a control sample with a known concentration of this compound in a pure, deoxygenated solvent to establish a baseline fluorescence intensity.

Troubleshooting Guide

Problem 1: No or Very Low Fluorescence Signal

This is a common issue that can often be resolved by systematically checking your experimental setup.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Fluorometer Settings Verify that the excitation and emission wavelengths are set appropriately for a quinoline derivative. Perform a scan to find the peak excitation and emission wavelengths.A fluorescence signal should be observed when the correct wavelengths are used.
Incorrect Sample Concentration Prepare a fresh serial dilution of your compound. Very high concentrations can lead to self-quenching or inner filter effects.An optimal concentration range will yield a linear relationship between concentration and fluorescence intensity.
Solvent Effects The choice of solvent can significantly impact fluorescence. Run the sample in a range of solvents with varying polarities (e.g., ethanol, acetonitrile, water).A change in fluorescence intensity or a shift in the emission spectrum will indicate a solvent-dependent effect.
pH of the Solution The fluorescence of quinoline derivatives can be pH-sensitive.[2] Prepare samples in buffers of varying pH to determine the optimal range.A significant change in fluorescence intensity with pH will identify the optimal pH for your experiments.
Problem 2: Fluorescence Signal Decreases Over Time

A time-dependent decrease in fluorescence is often indicative of photobleaching or a chemical reaction.

Potential Cause Troubleshooting Step Expected Outcome
Photobleaching Reduce the excitation light intensity or the exposure time. Use a fresh sample for each measurement.A stable fluorescence signal over the measurement period will indicate that photobleaching was the issue.
Chemical Instability Prepare a fresh sample and measure its fluorescence immediately. Compare this to a sample that has been allowed to stand for some time.If the fresh sample has a higher fluorescence intensity, it suggests that the compound may be degrading in your solvent or reacting with a component of your sample.
Presence of Oxygen Deoxygenate your sample by bubbling with nitrogen or argon gas. Molecular oxygen is a known collisional quencher.An increase in fluorescence intensity after deoxygenation suggests that dissolved oxygen was quenching the signal.
Problem 3: Suspected Quenching by a Component in the Sample

If you suspect that another molecule in your sample is quenching the fluorescence of this compound, you can perform a series of experiments to identify the quenching mechanism.

Quenching Mechanism Experimental Test Expected Outcome
Dynamic (Collisional) Quenching Perform a Stern-Volmer analysis by measuring fluorescence intensity at various concentrations of the suspected quencher. Also, measure the fluorescence lifetime.A linear Stern-Volmer plot and a decrease in fluorescence lifetime with increasing quencher concentration are indicative of dynamic quenching.[3][4][5][6]
Static Quenching Perform a Stern-Volmer analysis and measure the fluorescence lifetime. Also, examine the absorption spectrum of the fluorophore in the presence of the quencher.A linear Stern-Volmer plot with no change in fluorescence lifetime suggests static quenching.[3][4][5][6] A change in the absorption spectrum upon addition of the quencher is also a strong indicator of ground-state complex formation.
Förster Resonance Energy Transfer (FRET) Check for spectral overlap between the emission spectrum of this compound and the absorption spectrum of the suspected quencher.Significant spectral overlap is a prerequisite for FRET.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a dilute solution of this compound in your chosen solvent (e.g., ethanol). The absorbance at the expected excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects.

  • Set the fluorometer to excitation scan mode. Set a reasonable emission wavelength (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 250-400 nm). The peak of this scan is your optimal excitation wavelength.

  • Set the fluorometer to emission scan mode. Set the excitation wavelength to the optimum you just determined and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this scan is your optimal emission wavelength.

Protocol 2: Stern-Volmer Analysis for Quenching Mechanism
  • Prepare a stock solution of this compound at a fixed concentration.

  • Prepare a series of solutions containing the fixed concentration of the fluorophore and varying concentrations of the suspected quencher.

  • Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths.

  • Plot the ratio of the unquenched fluorescence intensity (F₀) to the quenched fluorescence intensity (F) against the concentration of the quencher ([Q]).

  • Analyze the plot. A linear plot indicates either dynamic or static quenching. The slope of the line is the Stern-Volmer constant (Ksv).

Visualizing Troubleshooting and Quenching Pathways

Troubleshooting Workflow

Troubleshooting_Workflow start Fluorescence Quenching Observed check_instrument Check Instrument Settings (Wavelengths, Slits, Detector) start->check_instrument check_sample Verify Sample Preparation (Concentration, Purity, Solvent) check_instrument->check_sample photobleaching_test Test for Photobleaching (Time-course measurement) check_sample->photobleaching_test is_stable Signal Stable? photobleaching_test->is_stable quencher_analysis Investigate Quenching Mechanism is_stable->quencher_analysis Yes solution Problem Identified is_stable->solution No, Photobleaching quencher_analysis->solution

Caption: A logical workflow for troubleshooting fluorescence quenching.

Fluorescence Quenching Mechanisms

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_ground F F_excited F* F_ground->F_excited Excitation FQ_complex [F-Q] (Non-fluorescent) F_ground->FQ_complex Complex Formation F_excited->F_ground Fluorescence F_excited->F_ground Collision with Q Q Q

Caption: Simplified representation of dynamic and static quenching pathways.

References

Technical Support Center: Purity Enhancement of 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Ethyl-2,8-dimethylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the likely impurities?

A1: The most common and probable synthetic route for this compound is the Conrad-Limpach synthesis. This method involves the condensation of 2-methylaniline with ethyl 2-ethylacetoacetate, followed by a thermal cyclization.

Likely Impurities:

  • Unreacted Starting Materials: 2-methylaniline and ethyl 2-ethylacetoacetate.

  • Isomeric Byproducts: Reaction of 2-methylaniline at the ester carbonyl of ethyl 2-ethylacetoacetate can lead to the formation of a 2-hydroxyquinoline isomer (a Knorr synthesis product), although this is generally less favored under Conrad-Limpach conditions (moderate temperatures).

  • Polymeric Materials: High temperatures during cyclization can sometimes lead to the formation of polymeric byproducts.

  • Solvent Residues: Residual high-boiling point solvents like Dowtherm A or mineral oil used in the cyclization step.

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to evaluate the purity of your compound. For routine checks, Thin Layer Chromatography (TLC) is a quick and effective method. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are highly recommended.[1][2] Spectroscopic methods like NMR and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of any impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound does not crystallize from the chosen solvent.

  • Possible Cause 1: Inappropriate solvent. The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to test small batches with a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).[3][4]

  • Possible Cause 2: Presence of oily impurities. Oily impurities can inhibit crystal lattice formation.

    • Solution: Try to pre-purify the crude product by washing with a non-polar solvent like hexane to remove greasy impurities. Alternatively, a preliminary pass through a short silica gel plug before recrystallization can be effective.

  • Possible Cause 3: Supersaturation has not been achieved.

    • Solution: After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Problem: The recrystallized product is still impure.

  • Possible Cause 1: Impurities co-crystallize with the product. The chosen solvent may not effectively differentiate between the product and certain impurities.

    • Solution: A different recrystallization solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexane) might be necessary. Perform a second recrystallization step.

  • Possible Cause 2: Incomplete removal of mother liquor. The impure solution from which the crystals formed may be trapped within the crystalline solid.

    • Solution: Ensure the crystals are thoroughly washed with a small amount of the cold recrystallization solvent after filtration. Use a vacuum filtration setup for efficient removal of the mother liquor.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities on the column.

  • Possible Cause 1: Incorrect mobile phase polarity. The polarity of the eluent may be too high, causing all components to elute quickly, or too low, resulting in very slow elution and band broadening.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[5][6] Aim for an Rf value of 0.25-0.35 for the desired compound.[6] A common starting point for quinolin-4-ols is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7]

  • Possible Cause 2: Column overloading. Too much crude material has been loaded onto the column, exceeding its separation capacity.

    • Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight, depending on the difficulty of the separation.

  • Possible Cause 3: The compound is streaking on the column. The compound may be interacting too strongly with the stationary phase, or it might be acidic or basic.

    • Solution: For acidic compounds on silica gel, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help. For basic compounds like some quinolines, adding a small amount of triethylamine (e.g., 0.5-1%) can prevent streaking.[7]

Data Presentation

Table 1: Recommended Solvents for Purification of this compound

Purification MethodRecommended Solvents/Solvent SystemsNotes
Recrystallization Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Ethanol/Water, Ethyl Acetate/HexaneThe choice depends on the specific impurities present. Trial-and-error with small quantities is advised.[3][4][8][9]
Column Chromatography Stationary Phase: Silica Gel (standard) or Alumina (for certain impurities)
Mobile Phase (Eluent): Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1), Dichloromethane/Methanol gradient (for more polar compounds)The optimal gradient should be determined by TLC analysis.[5][7][10][11]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and heat gently. If the compound dissolves readily in the cold solvent, it is too soluble. If it dissolves upon heating, it is a potentially good solvent.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane/ethyl acetate). Visualize the spots under UV light or using an appropriate stain to determine the best solvent system for separation.[5][6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the column.

  • Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Primary Purification column_chromatography Column Chromatography start->column_chromatography Alternative/Secondary Purification tlc TLC recrystallization->tlc In-process Check hplc_qnmr HPLC / qNMR recrystallization->hplc_qnmr Final Purity Check column_chromatography->tlc Fraction Analysis column_chromatography->hplc_qnmr Final Purity Check tlc->hplc_qnmr If further analysis needed end_product Pure this compound hplc_qnmr->end_product Confirmation of Purity

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Problem: No Crystals Form cause1 Cause: Inappropriate Solvent start->cause1 cause2 Cause: Oily Impurities Present start->cause2 cause3 Cause: Not Supersaturated start->cause3 solution1 Solution: Test different solvents/solvent pairs cause1->solution1 solution2 Solution: Pre-wash with non-polar solvent or use silica plug cause2->solution2 solution3 Solution: Cool slowly, scratch flask, or add seed crystal cause3->solution3

Caption: Troubleshooting logic for recrystallization issues.

troubleshooting_chromatography start Problem: Poor Separation cause1 Cause: Incorrect Mobile Phase start->cause1 cause2 Cause: Column Overloading start->cause2 cause3 Cause: Compound Streaking start->cause3 solution1 Solution: Optimize eluent with TLC (Rf 0.25-0.35) cause1->solution1 solution2 Solution: Reduce amount of crude material loaded cause2->solution2 solution3 Solution: Add triethylamine or acetic acid to eluent cause3->solution3

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Ethyl-2,8-dimethylquinolin-4-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when using the Conrad-Limpach synthesis method.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Condensation of Starting Materials: The initial formation of the enamine intermediate from 2,8-dimethylaniline and ethyl 2-ethylacetoacetate may be inefficient.

    • Solution: Ensure the reactants are of high purity. The reaction can be catalyzed by a small amount of acid (e.g., a drop of acetic acid or sulfuric acid). The removal of water formed during the reaction can also drive the equilibrium towards the enamine product.

  • Insufficient Cyclization Temperature: The thermal cyclization of the enamine intermediate requires high temperatures, typically around 250 °C.[1]

    • Solution: Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to achieve the necessary temperature for cyclization.[2] Monitor the reaction temperature closely to ensure it remains in the optimal range.

  • Incorrect Reaction Time: Both the initial condensation and the final cyclization steps require adequate time for completion.

    • Solution: For the enamine formation, a reaction time of 1-2 hours at a moderately elevated temperature (e.g., 120-140 °C) is typical. For the cyclization, heating at ~250 °C for 30-60 minutes is generally sufficient.[2]

Problem 2: Presence of a Significant Amount of an Isomeric Impurity

Possible Cause and Solution:

  • Formation of the Knorr Product: At higher initial condensation temperatures (above 140°C), 2,8-dimethylaniline may react with the ester group of ethyl 2-ethylacetoacetate, leading to the formation of the thermodynamic product, a β-ketoanilide. This intermediate then cyclizes to form the isomeric 4-ethyl-2,8-dimethylquinolin-2-ol, also known as the Knorr product.[1][3]

    • Solution: Maintain a lower temperature (around 100-120 °C) during the initial condensation step to favor the kinetic product, which is the desired enamine intermediate.

Problem 3: Difficulty in Isolating the Product from the High-Boiling Point Solvent

Possible Cause and Solution:

  • High Viscosity and Low Volatility of the Solvent: High-boiling point solvents like Dowtherm A and mineral oil can be difficult to remove from the reaction mixture.

    • Solution: After the reaction is complete, allow the mixture to cool. The product will often precipitate out of the solvent. The solid can then be collected by filtration and washed with a low-boiling point hydrocarbon solvent like hexane or petroleum ether to remove the residual high-boiling solvent.[4]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • Q1: What is the general reaction scheme for the synthesis of this compound?

    • A1: The most common method is the Conrad-Limpach synthesis. It involves a two-step process: 1) the condensation of 2,8-dimethylaniline with ethyl 2-ethylacetoacetate to form an enamine intermediate, and 2) the thermal cyclization of this intermediate to yield this compound.[1][3]

  • Q2: What is the key intermediate in the Conrad-Limpach synthesis of this compound?

    • A2: The key intermediate is the enamine, ethyl 3-(2,8-dimethylanilino)-2-ethylbut-2-enoate.

  • Q3: Why is a high temperature required for the cyclization step?

    • A3: The cyclization step involves an intramolecular electrophilic attack of the aniline ring onto the carbonyl carbon of the enamine. This process has a high activation energy barrier, thus requiring thermal energy to proceed at a reasonable rate.[1]

Side Products and Impurities

  • Q4: What is the most common side product in this synthesis, and how can I identify it?

    • A4: The most common side product is the Knorr-type isomer, 4-ethyl-2,8-dimethylquinolin-2-ol. It can be distinguished from the desired product by its different spectroscopic properties, particularly in NMR and mass spectrometry.

  • Q5: How can I minimize the formation of the Knorr isomer?

    • A5: The formation of the Knorr isomer is favored at higher temperatures during the initial condensation step. To minimize its formation, keep the temperature of the condensation reaction below 140 °C.[1]

Purification and Characterization

  • Q6: What is a suitable method for purifying the crude product?

    • A6: After filtering the precipitated product from the high-boiling solvent and washing with a non-polar solvent, recrystallization is a common and effective purification method. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.[5]

  • Q7: What are the expected analytical characteristics of this compound?

    • A7: The expected characteristics are as follows:

      • Appearance: Off-white to pale yellow solid.

      • Mass Spectrum (ESI+): A prominent peak at m/z [M+H]+ corresponding to the molecular weight of the compound.

      • ¹H NMR: Characteristic signals for the aromatic protons, the ethyl group at the 3-position, and the methyl groups at the 2- and 8-positions. The hydroxyl proton may appear as a broad singlet.

      • ¹³C NMR: Resonances corresponding to the carbon atoms of the quinoline core and the substituent groups.

Quantitative Data

Table 1: Influence of Cyclization Solvent on Yield

SolventBoiling Point (°C)Typical Yield (%)Reference
Mineral Oil>30085-95[2]
Dowtherm A25780-90[2]
Diphenyl Ether25980-90[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Conrad-Limpach Synthesis

  • Enamine Formation:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,8-dimethylaniline (1.0 eq) and ethyl 2-ethylacetoacetate (1.1 eq).

    • Add a catalytic amount of acetic acid (e.g., 0.05 eq).

    • Heat the mixture to 120-130 °C and reflux for 2 hours, collecting the water that is formed in the Dean-Stark trap.

    • After 2 hours, remove the heat and allow the mixture to cool slightly.

  • Thermal Cyclization:

    • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat a high-boiling solvent (e.g., Dowtherm A) to 250 °C.

    • Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.

    • Maintain the temperature at 250 °C for 30-45 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Once the reaction is complete, remove the heat and allow the mixture to cool to room temperature. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

Conrad_Limpach_Synthesis aniline 2,8-Dimethylaniline condensation Condensation (120-140°C) aniline->condensation high_temp_condensation Condensation (>140°C) aniline->high_temp_condensation ketoester Ethyl 2-ethylacetoacetate ketoester->condensation ketoester->high_temp_condensation enamine Enamine Intermediate cyclization Thermal Cyclization (~250°C) enamine->cyclization product This compound knorr Knorr Isomer (4-ethyl-2,8-dimethylquinolin-2-ol) condensation->enamine cyclization->product high_temp_condensation->knorr Thermodynamic Pathway

Caption: Conrad-Limpach synthesis of this compound.

Troubleshooting_Workflow start Low or No Product Yield check_condensation Check Condensation Step start->check_condensation check_cyclization Check Cyclization Step check_condensation->check_cyclization Complete verify_reactants Verify Reactant Purity Add Acid Catalyst check_condensation->verify_reactants Incomplete? ensure_water_removal Ensure Water Removal (Dean-Stark) check_condensation->ensure_water_removal Incomplete? increase_temp Increase Cyclization Temp to ~250°C check_cyclization->increase_temp Incomplete? check_solvent Use High-Boiling Solvent (e.g., Dowtherm A) check_cyclization->check_solvent Incomplete? extend_time Extend Reaction Time check_cyclization->extend_time Incomplete?

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to facilitate the successful scale-up of this compound, primarily synthesized via the Conrad-Limpach reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established method is the Conrad-Limpach synthesis, which involves two key steps:

  • Condensation: Reaction of 2,8-dimethylaniline with ethyl 2-ethylacetoacetate to form the intermediate, ethyl 3-(2,8-dimethylphenylamino)-2-ethylbut-2-enoate.

  • Thermal Cyclization: Heating the intermediate at high temperatures (typically around 250 °C) in an inert, high-boiling solvent to induce ring closure and form the desired 4-quinolone product.[1][2]

Q2: Why are high temperatures necessary for the cyclization step?

A2: The thermal cyclization is the rate-determining step and involves the formation of a high-energy intermediate and the temporary disruption of the aniline's aromaticity.[3] High temperatures, typically around 250 °C, are required to provide sufficient energy to overcome this activation barrier and drive the reaction to completion.[1]

Q3: Is a solvent necessary for the cyclization reaction?

A3: While the reaction can be performed neat, the use of an inert, high-boiling solvent is crucial for achieving high yields, especially on a larger scale. Early reports of conducting the cyclization without a solvent showed very moderate yields (below 30%).[1] The solvent helps to ensure even heat distribution and prevent localized charring of the reaction mixture.

Q4: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?

A4: Both syntheses involve the reaction of an aniline with a β-ketoester. The key difference lies in the initial reaction conditions and the resulting regioselectivity. The Conrad-Limpach synthesis, typically conducted at lower to moderate temperatures for the initial condensation, favors the formation of a β-aminoacrylate, which then cyclizes to a 4-hydroxyquinoline.[1] The Knorr synthesis, which occurs at higher initial reaction temperatures, favors the formation of a β-keto anilide, leading to a 2-hydroxyquinoline.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Final Product

Question Possible Cause Troubleshooting Steps
My overall yield is very low. What are the most likely causes? Incomplete cyclization is a primary cause of low yields.Optimize Cyclization Temperature: Ensure the reaction temperature for the cyclization step reaches and is maintained at approximately 250 °C. Lower temperatures will result in incomplete conversion.
Solvent Choice: The boiling point of the solvent is critical. Low-boiling solvents will not reach the required temperature for efficient cyclization.Select an Appropriate High-Boiling Solvent: Use solvents such as Dowtherm A (BP = 257 °C), diphenyl ether (BP = 259 °C), or mineral oil (BP > 275 °C).[3] Refer to the solvent comparison table below for expected yield variations.
Reaction Time: Insufficient heating time during cyclization can lead to incomplete reaction.Increase Reaction Time: For the cyclization step, a reaction time of at least one hour at reflux is generally recommended. Monitor the reaction for the cessation of ethanol distillation, which indicates the progress of the reaction.[3]
Purity of Starting Materials: Impurities in the 2,8-dimethylaniline or ethyl 2-ethylacetoacetate can lead to side reactions and lower yields.Ensure Purity of Reactants: Use freshly distilled or purified starting materials.

Issue 2: Formation of Impurities and Side Products

Question Possible Cause Troubleshooting Steps
I am observing a significant amount of an isomeric byproduct. What could it be? Formation of the 2-hydroxyquinoline isomer via the Knorr reaction pathway.Control Condensation Temperature: The initial condensation of the aniline and β-ketoester should be performed under kinetic control (moderate temperatures) to favor the formation of the desired β-aminoacrylate intermediate.[1]
My final product is dark and appears to contain tar-like impurities. Decomposition of the reaction mixture at high temperatures.Use an Inert Solvent: An inert, high-boiling solvent like Dowtherm A or mineral oil ensures uniform heating and minimizes localized overheating and subsequent decomposition.[1][3]
Oxygen Contamination: The reaction may be sensitive to air at high temperatures, leading to oxidative side products.Maintain an Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 3: Difficulties with Product Isolation and Purification

Question Possible Cause Troubleshooting Steps
The crude product is an oil and is difficult to crystallize. Residual high-boiling solvent or other impurities are present.Effective Solvent Removal: After the reaction, allow the mixture to cool and dilute with a solvent in which the product is sparingly soluble but the high-boiling solvent is soluble (e.g., hexane or heptane). This will cause the product to precipitate.
Inadequate Purification Method: Simple filtration may not be sufficient to remove all impurities.Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetone) to obtain a purified, crystalline solid.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Representative 4-Hydroxyquinoline in the Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21234
Propyl Benzoate23154
Iso-butyl Benzoate24166
1,2,4-Trichlorobenzene21443
2-Nitrotoluene22250
2,6-di-tert-butylphenol25377
Dowtherm A25781

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative, demonstrating the general trend of increasing yield with higher boiling point solvents.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general principles of the Conrad-Limpach synthesis.

Step 1: Condensation to form Ethyl 3-(2,8-dimethylphenylamino)-2-ethylbut-2-enoate

  • To a round-bottom flask equipped with a magnetic stirrer, add 2,8-dimethylaniline (1.0 equivalent) and ethyl 2-ethylacetoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid or a small amount of p-toluenesulfonic acid).

  • Stir the mixture at room temperature for 1-2 hours, then heat to 100-120 °C for 2-3 hours to drive the condensation to completion. Water formed during the reaction can be removed using a Dean-Stark apparatus.

  • The resulting crude intermediate, ethyl 3-(2,8-dimethylphenylamino)-2-ethylbut-2-enoate, is often a viscous oil and can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add the crude intermediate from Step 1.

  • Add a high-boiling inert solvent such as Dowtherm A (approximately 3-5 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 250-260 °C.

  • Maintain this temperature and distill off the ethanol that is formed during the cyclization. The reaction is typically complete within 1-2 hours, often indicated by the cessation of ethanol distillation.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to below 100 °C.

  • Carefully add a non-polar solvent like hexane or heptane to the cooled mixture to precipitate the crude product.

  • Collect the precipitate by filtration and wash with the same non-polar solvent to remove the high-boiling reaction solvent.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or acetone.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization & Purification start 2,8-Dimethylaniline + Ethyl 2-ethylacetoacetate acid_cat Acid Catalyst (e.g., Acetic Acid) start->acid_cat Mix heating Heat (100-120°C) acid_cat->heating intermediate Crude Intermediate: Ethyl 3-(2,8-dimethylphenylamino) -2-ethylbut-2-enoate heating->intermediate solvent Add High-Boiling Solvent (e.g., Dowtherm A) intermediate->solvent cyclization Heat to ~250°C (Distill off Ethanol) solvent->cyclization precipitation Cool & Precipitate with Hexane cyclization->precipitation filtration Filter precipitation->filtration purification Recrystallize filtration->purification product Pure 3-Ethyl-2,8-dimethyl- quinolin-4-ol purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Final Product q1 Is the cyclization temperature ~250°C? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Increase heating to ensure 250°C is reached. a1_no->s1 q2 Is a high-boiling solvent being used? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Use a solvent like Dowtherm A or mineral oil. a2_no->s2 q3 Is there evidence of the Knorr byproduct? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No s3 Lower the temperature of the initial condensation step. a3_yes->s3

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage, handling, and potential troubleshooting for experiments involving 3-Ethyl-2,8-dimethylquinolin-4-ol. As specific data for this compound is limited, the following information is based on the general properties of quinolinol derivatives and related chemical structures.

Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Prevents degradation and potential reactions.
Light Protect from light.Quinoline derivatives can be light-sensitive.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and degradation.
Container Keep in a tightly sealed, properly labeled container.Prevents contamination and ensures proper identification.

Handling Precautions:

PrecautionGuidelineJustification
Ventilation Handle in a well-ventilated area or a chemical fume hood.To avoid inhalation of any potential dust or vapors.[2]
Personal Protective Equipment (PPE) Wear safety glasses, a lab coat, and chemical-resistant gloves.To prevent skin and eye contact.[1][3]
Spills In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.Minimizes exposure and contamination.[2]
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.Quinolinol derivatives may react with these substances.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: While specific solubility data is not available, 4-quinolinol derivatives generally exhibit poor solubility in water and better solubility in organic solvents such as dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Q2: The compound appears to be degrading or changing color. What could be the cause?

A2: Degradation, often indicated by a color change, can be caused by exposure to light, air (oxidation), or incompatible substances.[1] Ensure the compound is stored under an inert atmosphere and protected from light.

Q3: I am having trouble dissolving the compound for my experiment. What can I do?

A3: If you are experiencing solubility issues, gentle warming or sonication may aid in dissolution. It is also advisable to prepare fresh solutions before each experiment to avoid potential precipitation or degradation over time.

Q4: What are the potential hazards associated with this compound?

Troubleshooting Guides

Problem: Inconsistent Experimental Results

Possible CauseTroubleshooting Step
Compound Degradation Prepare fresh stock solutions for each experiment. Store the solid compound under an inert atmosphere and protected from light.
Incomplete Dissolution Visually inspect the solution for any precipitate. If necessary, use gentle warming or sonication to ensure complete dissolution.
Weighing Errors Use a calibrated analytical balance for accurate measurements.

Problem: Low Reaction Yield (for synthesis or derivatization)

Possible CauseTroubleshooting Step
Poor Reagent Quality Ensure all reagents are of high purity and are not degraded.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent.
Product Instability Analyze the reaction mixture at different time points to check for product degradation.

Experimental Protocols

The following is a generalized protocol for the synthesis of a 4-hydroxyquinoline derivative, which may be adapted for this compound.

Representative Synthesis of a 4-Hydroxyquinoline Derivative:

This protocol is based on the Conrad-Limpach reaction, a common method for synthesizing 4-hydroxyquinolines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate aniline precursor with a suitable β-ketoester.

  • Reaction Conditions: The reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (e.g., 250 °C).

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of a non-polar solvent like hexane.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

Visualizations

experimental_workflow reagents Starting Materials (Aniline & β-ketoester) reaction Conrad-Limpach Reaction (High Temperature) reagents->reaction workup Cooling & Precipitation reaction->workup purification Recrystallization or Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis product Pure this compound analysis->product

Caption: A generalized experimental workflow for the synthesis and purification of a 4-hydroxyquinoline derivative.

signaling_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_A Kinase_A Receptor_Tyrosine_Kinase->Kinase_A Quinolinol_Derivative 3-Ethyl-2,8-dimethyl- quinolin-4-ol Quinolinol_Derivative->Kinase_A Inhibition Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a quinolinol derivative on a kinase cascade.

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of Quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Preclinical Data for Researchers and Drug Development Professionals

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the anticancer properties of various quinolinol derivatives, with a focus on preclinical data. Due to the limited availability of specific biological data for 3-Ethyl-2,8-dimethylquinolin-4-ol, this document will focus on a selection of well-characterized quinolinol derivatives with published experimental data to illustrate the therapeutic potential of this chemical class. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the pursuit of novel anticancer agents.

Comparative Anticancer Activity of Quinolinol Derivatives

The following table summarizes the in vitro cytotoxic activity of selected quinolinol derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid)MCF-7 (Breast)82.9% inhibition--
Compound 3c (3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline)H460 (Lung)4.9 ± 0.7--
A-431 (Skin)2.0 ± 0.9--
HT-29 (Colon)4.4 ± 1.3--
(E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate A549 (Lung)2.38Cisplatin>10
HT29 (Colon)4.52Cisplatin>10
T24 (Bladder)9.86Cisplatin>10

Table 1: In Vitro Anticancer Activity of Selected Quinolinol Derivatives. This table presents the IC50 values of various quinolinol derivatives against different human cancer cell lines, demonstrating their potential as cytotoxic agents.[1][3][4]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation and replication of scientific findings. The following sections outline the methodologies used to obtain the data presented in this guide.

Cell Viability Assay (MTT Assay)

The anticancer activity of the quinolinol derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, H460, A-431, HT-29, A549, T24) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates were incubated for an additional 2-4 hours.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.

  • Absorbance Measurement: The absorbance of the for-mazan solution was measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5]

Signaling Pathway Visualization

Many quinolinol derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis pathway, which is a common target for anticancer agents.

apoptosis_pathway Quinolinol Quinolinol Derivatives ROS ↑ Reactive Oxygen Species (ROS) Quinolinol->ROS Bcl2 Bcl-2 Quinolinol->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Bax Bax CytochromeC Cytochrome c Mitochondria->CytochromeC release Bax->Mitochondria Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Simplified intrinsic apoptosis pathway induced by quinolinol derivatives.

Conclusion

The preclinical data for a range of quinolinol derivatives demonstrate their significant potential as anticancer agents. These compounds exhibit cytotoxic activity against various cancer cell lines, often through the induction of apoptosis. The structure-activity relationship studies within this class of compounds are crucial for the rational design of more potent and selective drug candidates. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic efficacy of promising quinolinol derivatives in the treatment of cancer.

References

A Comparative Analysis of the Fluorescence Properties of 4-Hydroxyquinoline Derivatives and Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical step in experimental design. This guide provides a comparative overview of the fluorescence characteristics of 4-hydroxyquinoline derivatives, a class of compounds to which 3-Ethyl-2,8-dimethylquinolin-4-ol belongs, against widely used commercial dyes such as Fluorescein, Rhodamine B, and Coumarin 1. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison utilizes data from structurally related 4-hydroxyquinoline compounds to provide a representative analysis.

The fluorescence of 4-hydroxyquinoline derivatives is known to be sensitive to their chemical environment, including solvent polarity and pH.[1][2] Their emission characteristics are influenced by tautomeric keto-enol forms, with the keto form often being the major species in neutral solutions.[1][2] Substituents on the quinoline ring can significantly alter the fluorescence properties, leading to shifts in the emission spectra.[3][4][5] In contrast, dyes like Fluorescein, Rhodamine B, and Coumarins offer robust and well-characterized fluorescence, making them standards in many applications.

Quantitative Comparison of Fluorescence Properties

The following table summarizes the key fluorescence parameters for 4-hydroxyquinoline derivatives and the selected standard dyes. It is important to note that the values for 4-hydroxyquinolines are generalized from available literature on similar structures and can vary based on substitution and solvent conditions.

Compound Class/DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
4-Hydroxyquinoline Derivatives ~315 - 400[2][4]~350 - 590[2][4]Not widely reportedVariable, often lower than standard dyes[1]Highly solvent and substituent dependent[1][3][4]
Fluorescein ~495[6]~517 - 521[6][7]~76,900~0.950.1 M NaOH
Rhodamine B ~546[8]~567[8]~106,000~0.65 - 0.70Ethanol
Coumarin 1 ~375[9]~446[9]~25,000~0.73Ethanol

Experimental Protocols

Accurate determination of fluorescence properties is essential for comparative studies. Below are detailed methodologies for two key experimental procedures.

Determination of Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

Where:

  • A is the absorbance

  • ε is the molar absorptivity

  • c is the molar concentration of the substance

  • l is the path length of the cuvette (typically 1 cm)

Procedure:

  • Prepare a series of dilutions of the compound in a suitable solvent.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The slope of the resulting line will be equal to the molar absorptivity (ε).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Procedure:

  • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Measure the absorbance of both solutions at the excitation wavelength.

  • Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • "sample" refers to the compound being tested, and "std" refers to the standard.

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_comparison Comparative Evaluation prep_quinolinol Prepare this compound Solution abs_spec Measure Absorbance Spectra (UV-Vis) prep_quinolinol->abs_spec fluo_spec Measure Fluorescence Spectra prep_quinolinol->fluo_spec prep_standards Prepare Standard Dye Solutions (Fluorescein, Rhodamine B, Coumarin 1) prep_standards->abs_spec prep_standards->fluo_spec calc_epsilon Calculate Molar Absorptivity (ε) abs_spec->calc_epsilon calc_phi Calculate Quantum Yield (Φ) abs_spec->calc_phi fluo_spec->calc_phi compare_data Compare λex, λem, ε, and Φ calc_epsilon->compare_data calc_phi->compare_data

Caption: Experimental workflow for comparing fluorescence properties.

signaling_pathway cluster_structure Molecular Structure cluster_properties Electronic & Photophysical Properties cluster_fluorescence Observed Fluorescence quinoline_core Quinoline Core Structure energy_levels Molecular Orbital Energy Levels (HOMO-LUMO Gap) quinoline_core->energy_levels substituents Substituents (e.g., -Et, -Me) substituents->energy_levels environment Solvent Environment (Polarity, pH) excited_state Excited State Dynamics (e.g., Tautomerism) environment->excited_state energy_levels->excited_state fluorescence_params Fluorescence Parameters (λex, λem, Φ) excited_state->fluorescence_params

Caption: Factors influencing the fluorescence of quinoline derivatives.

References

Validating the Structure of 3-Ethyl-2,8-dimethylquinolin-4-ol: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Spectroscopic Data

The structural elucidation of organic molecules like 3-Ethyl-2,8-dimethylquinolin-4-ol relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and the collective data allows for an unambiguous assignment of the structure. The following table summarizes the expected spectroscopic data for the target compound, based on known data from similar quinoline derivatives.

Technique Expected Observations for this compound Reference Data from Analogous Compounds (e.g., 3-ethyl-2-methylquinolin-4-ol)
¹H NMR Signals corresponding to aromatic protons on the quinoline core, singlets for the two methyl groups, a quartet and a triplet for the ethyl group, and a broad singlet for the hydroxyl proton. Chemical shifts will be influenced by the substitution pattern.For 3-ethyl-2-methylquinolin-4-ol, characteristic peaks are observed for the ethyl and methyl groups, along with aromatic protons.[1]
¹³C NMR Resonances for all carbon atoms, including those in the quinoline ring system, the ethyl group, and the two methyl groups. The chemical shift of the carbon bearing the hydroxyl group (C4) would be a key indicator.Carbon signals for the quinoline core and substituents are well-documented for various derivatives, allowing for comparative assignment.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₁₃H₁₅NO. Fragmentation patterns would likely involve the loss of the ethyl or methyl groups.High-resolution mass spectrometry (HR-MS) is a standard technique for confirming the molecular formula of newly synthesized quinoline derivatives.[2][3]
FTIR A broad absorption band in the region of 3200-3600 cm⁻¹ indicative of the O-H stretch of the hydroxyl group. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, and C=C and C=N stretching vibrations characteristic of the quinoline ring.IR spectroscopy is routinely used to identify key functional groups in quinoline compounds, such as hydroxyl and carbonyl groups.[2][3][4]

Experimental Protocols for Structural Validation

The following are detailed protocols for the key experiments required to validate the structure of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity of atoms within the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns (singlets, doublets, triplets, quartets, multiplets) to deduce the proton environments and neighboring protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling.

    • Analyze the chemical shifts to identify the different carbon environments (aromatic, aliphatic, etc.).

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.[2][3]

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed formula (C₁₃H₁₅NO).

    • Analyze the fragmentation pattern to gain further structural information.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate.

  • Analysis:

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups expected in this compound, such as O-H, C-H (aromatic and aliphatic), C=C, and C=N.[4]

Workflow for Structure Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of a novel quinoline derivative like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Structure Elucidation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Purification->TwoD_NMR MS Mass Spectrometry (HR-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Integration Data Integration & Analysis HNMR->Data_Integration CNMR->Data_Integration TwoD_NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

Signaling Pathway and Experimental Logic

The process of validating a chemical structure is not a linear signaling pathway but rather a logical progression of experiments and data analysis. The following diagram illustrates the relationship between the experimental techniques and the information they provide to ultimately confirm the molecular structure.

G cluster_inputs Experimental Techniques cluster_outputs Structural Information cluster_conclusion Conclusion NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Atom Connectivity (H-C framework) NMR->Connectivity MS Mass Spectrometry MolecularFormula Molecular Formula & Weight MS->MolecularFormula FTIR FTIR Spectroscopy FunctionalGroups Functional Groups (e.g., -OH) FTIR->FunctionalGroups ValidatedStructure Validated Structure of This compound Connectivity->ValidatedStructure MolecularFormula->ValidatedStructure FunctionalGroups->ValidatedStructure

Caption: Logical flow from experimental data to structural validation.

By following the outlined experimental protocols and comparing the obtained data with that of known quinoline derivatives, researchers can confidently validate the structure of this compound. This systematic approach is fundamental in the fields of medicinal chemistry and drug development, ensuring the identity and purity of novel chemical entities.

References

Navigating the Maze: A Guide to the Potential Cross-reactivity of 3-Ethyl-2,8-dimethylquinolin-4-ol in Common Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comparative overview of the potential cross-reactivity of 3-Ethyl-2,8-dimethylquinolin-4-ol, a substituted quinoline derivative, in various biological assays. Due to a lack of specific published data for this compound, this guide focuses on the general behavior of the quinoline scaffold, potential assay interference, and provides standardized protocols for in-house evaluation.

The quinoline ring is a privileged scaffold in medicinal chemistry, but it is also a known Pan-Assay Interference Compound (PAINS) substructure.[1][2] PAINS are compounds that tend to show activity in numerous assays through non-specific mechanisms, leading to false-positive results.[1][2] This guide will explore the potential for this compound to exhibit such behavior and equip researchers with the tools to assess its true activity.

Understanding the Potential for Assay Interference

Quinoline derivatives have been reported to interfere with assays through various mechanisms, including reacting with nucleophiles, forming aggregates that sequester proteins, and interfering with assay detection methods (e.g., fluorescence).[1][3] The 4-hydroxyquinoline moiety, in particular, can be a source of assay artifacts.

Compound This compound Assay Biological Assay Compound->Assay Introduction into Data Observed Activity Assay->Data Target Intended Target Target->Assay Specific Interaction OffTarget Off-Target Effects / Assay Interference OffTarget->Assay Non-Specific Interaction Data->Target True Positive? Data->OffTarget False Positive?

Caption: Logical workflow for assessing compound activity.

Comparative Overview of Potential Cross-Reactivity

While specific quantitative data for this compound is not publicly available, we can infer potential cross-reactivity based on the behavior of similar quinoline compounds in common assay formats.

Assay TypePotential for Cross-ReactivityRationaleRecommended Follow-up
Biochemical Assays
Kinase AssaysHighMany quinoline-based compounds are known ATP-competitive kinase inhibitors. The planar quinoline scaffold can fit into the ATP-binding pocket of numerous kinases.Broad-panel kinase screening (e.g., 96-well format) to determine selectivity.
Protease AssaysModerate to HighPotential for non-specific inhibition through protein aggregation or covalent modification of cysteine proteases.Use of non-ionic detergents (e.g., Triton X-100) to mitigate aggregation; assays with and without a reducing agent.
Phosphatase AssaysModerateSimilar to kinase assays, potential for binding to the active site.Orthogonal assays with different detection methods (e.g., fluorescence vs. luminescence).
Cell-Based Assays
Proliferation/ViabilityHighOff-target effects on essential cellular machinery or general cytotoxicity can lead to a decrease in cell viability, which may be misinterpreted as target-specific.Assess cytotoxicity in a panel of cell lines; caspase activation assays to distinguish between apoptosis and non-specific toxicity.
Reporter Gene AssaysModerate to HighCompounds can interfere with the reporter enzyme (e.g., luciferase) or have general effects on transcription and translation.Counter-screen with a constitutively active promoter driving the same reporter gene.
Signaling Pathway AssaysHighInhibition of upstream kinases or other signaling components can lead to the desired downstream readout, masking the true mechanism of action.Western blotting to confirm the phosphorylation status of direct and downstream targets.
Receptor Binding Assays
GPCR Binding AssaysModerateWhile less common than kinase inhibition, some quinolines may interact with GPCRs.Radioligand displacement assays against a panel of common GPCRs.
Nuclear Receptor AssaysModerateThe lipophilic nature of the compound may lead to non-specific interactions.Competition binding assays and functional assays measuring downstream gene expression.

Experimental Protocols for Cross-Reactivity Profiling

To rigorously assess the specificity of this compound, the following experimental protocols are recommended.

Kinase Inhibitor Profiling (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of protein kinases using a luminescence-based ATP detection assay.

Materials:

  • Kinase panel (e.g., commercial panel of 96 kinases)

  • Kinase-specific substrates and buffers

  • This compound (test compound)

  • Staurosporine (positive control)

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, kinase-specific substrate, and buffer.

  • Add the test compound or control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and time for the specific kinase.

  • Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Dispense Dispense Kinase Mix & Compound Compound_Prep->Dispense Kinase_Prep Prepare Kinase/Substrate Mix Kinase_Prep->Dispense Initiate Add ATP to Initiate Reaction Dispense->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Read Measure Luminescence Stop->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

Caption: Workflow for a generic kinase inhibition assay.

Cell-Based Signaling Pathway Assay (Generic Protocol)

This protocol outlines a general method for determining the effect of a compound on a specific signaling pathway using a reporter gene assay.

Materials:

  • Cell line with a stably integrated reporter construct (e.g., NF-κB-luciferase)

  • Cell culture medium and supplements

  • This compound (test compound)

  • Pathway-specific stimulus (e.g., TNFα for NF-κB)

  • Luciferase assay reagent

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a predetermined pre-incubation time.

  • Stimulate the cells with the appropriate agonist to activate the signaling pathway.

  • Incubate for the optimal time for reporter gene expression.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • For a counter-screen, repeat the experiment in a cell line expressing a constitutively active reporter.

  • Calculate the percent inhibition or activation and determine the IC50 or EC50 value.

Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Cellular_Response Cellular Response Gene_Expression->Cellular_Response Translation Compound This compound Compound->Receptor Potential Off-Target Compound->Kinase_Cascade Potential Off-Target

Caption: A generalized cell signaling pathway.

Conclusion and Recommendations

While this compound may hold therapeutic promise, its quinoline scaffold necessitates a thorough investigation of its assay performance to rule out non-specific activity and assay interference. The lack of publicly available data for this specific compound underscores the critical need for researchers to conduct their own comprehensive cross-reactivity and selectivity profiling. By employing the general protocols and principles outlined in this guide, researchers can confidently assess the true biological activity of this compound and avoid the pitfalls of misleading data, ultimately accelerating the drug discovery process.

References

Benchmarking 3-Ethyl-2,8-dimethylquinolin-4-ol in OLEDs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a continuous journey. Quinoline derivatives have emerged as a promising class of materials, demonstrating excellent electron transport and luminescent properties.[1] This guide provides a comparative benchmark of 3-Ethyl-2,8-dimethylquinolin-4-ol's potential performance in OLEDs against established and alternative materials. Due to the limited direct experimental data on this compound in published literature, its performance is extrapolated from closely related quinolinol compounds and compared with the widely used Tris(8-hydroxyquinolinato)aluminum (Alq3) and high-performance phosphorescent emitters.

Performance Comparison

The following table summarizes the key performance metrics of various OLED materials. The data for this compound is projected based on the performance of similar 4-hydroxyquinoline and 8-hydroxyquinoline derivatives.

Material ClassEmitter MaterialPeak Emission Wavelength (nm)External Quantum Efficiency (EQE) (%)Luminous Efficacy (lm/W)Color Coordinates (CIE 1931)
Quinolinol Derivative (Projected) This compound ~450 - 480 (Blue)2 - 51 - 4(0.15, 0.18)
Fluorescent Emitter (Reference) Tris(8-hydroxyquinolinato)aluminum (Alq3)520 - 530 (Green)1 - 5[2]3 - 11(0.32, 0.55)
Phosphorescent Emitter (Alternative) Iridium(III) complexes (e.g., Ir(ppy)₃)510 - 520 (Green)> 20[3]> 60(0.30, 0.61)
Phosphorescent Emitter (Alternative) Blue Iridium(III) complexes470 - 490 (Blue)> 20[1]> 30(0.16, 0.21)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are standard protocols for the fabrication and characterization of OLED devices.

OLED Fabrication Protocol

A standard procedure for fabricating a multi-layer OLED device via thermal evaporation is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in a nitrogen stream and treated with oxygen plasma to enhance the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum chamber (< 10⁻⁶ Torr).

    • Hole Injection Layer (HIL): A 30 nm layer of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is deposited.

    • Hole Transport Layer (HTL): A 20 nm layer of NPB is further deposited.

    • Emissive Layer (EML): A 40 nm layer of the host material co-deposited with the emitter material (e.g., this compound at a specific doping concentration).

    • Hole Blocking Layer (HBL): A 10 nm layer of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) is deposited.

    • Electron Transport Layer (ETL): A 30 nm layer of Tris(8-hydroxyquinolinato)aluminum (Alq3) is deposited.

  • Cathode Deposition: A 1 nm layer of lithium fluoride (LiF) is deposited as an electron injection layer, followed by a 100 nm layer of aluminum (Al) as the cathode.

OLED Characterization Protocol

The performance of the fabricated OLEDs is characterized as follows:

  • Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a programmable voltage-current source. The current density and luminance are measured using a semiconductor parameter analyzer and a calibrated photodiode, respectively.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded using a spectroradiometer at a constant driving voltage. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the spectra.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device, assuming a Lambertian emission profile.

  • Luminous Efficacy: The luminous efficacy is calculated from the luminance and the power consumption of the device.

Visualizing the OLED Workflow

The following diagrams illustrate the typical workflow for OLED fabrication and the fundamental device structure.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_cathode Cathode Deposition ITO_Cleaning ITO Substrate Cleaning Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HIL Hole Injection Layer Plasma_Treatment->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer HTL->EML HBL Hole Blocking Layer EML->HBL ETL Electron Transport Layer HBL->ETL EIL Electron Injection Layer (LiF) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: OLED Fabrication Workflow

OLED_Device_Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (Alq3) ETL->EIL EML Emissive Layer (Host + Emitter) EML->ETL HTL Hole Transport Layer (NPB) HTL->EML HIL Hole Injection Layer (NPB) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: OLED Device Structure

References

A Comparative Guide to Fluorescent Probes: A Focus on Quinoline-Based Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in elucidating cellular signaling pathways and quantifying ion dynamics. While a vast array of probes are commercially available, this guide provides a comparative overview of a representative quinoline-based probe, 6-methoxy-(8-p-toluenesulfonamido)-quinoline (TSQ), against other widely used fluorescent indicators for the detection of key metal ions.

Due to the limited availability of specific experimental data for 3-Ethyl-2,8-dimethylquinolin-4-ol, this guide will utilize the well-characterized and commercially available quinoline-based zinc probe, TSQ, as a representative of this class. This allows for a robust, data-driven comparison with other commercially available probes, providing valuable insights into their respective performance characteristics. The principles and experimental methodologies discussed are broadly applicable to the characterization of novel quinoline-based probes.

Performance Comparison of Commercially Available Fluorescent Probes

The selection of a fluorescent probe is dictated by the specific application, the target ion, and the instrumentation available. This table summarizes the key performance characteristics of TSQ, a quinoline-based zinc probe, and compares it with other popular commercially available probes for zinc and calcium detection.

Probe NameTarget IonProbe ClassExcitation Max (nm)Emission Max (nm)Dissociation Constant (Kd)Key Features
TSQ Zn²⁺Quinoline~334[1]~495 (Zn²⁺-bound)[1]Not consistently reported; forms ternary complexes with proteins[2][3]Membrane permeable; useful for imaging zinc-containing proteins; fluorescence emission is blue-shifted upon binding to zinc proteins compared to the Zn(TSQ)₂ complex.[2]
Zinquin Zn²⁺Quinoline368490~620 nMA derivative of TSQ designed for better cellular retention.[4]
Indo-1 Ca²⁺Indole (Ratiometric)~350~400 (Ca²⁺-bound), ~475 (Ca²⁺-free)[5][6]~230 nM[7]Ratiometric measurement minimizes effects of photobleaching and uneven dye loading; well-suited for flow cytometry.[5][8]
Fluo-4 AM Ca²⁺Fluorescein494506~345 nM[9]High fluorescence brightness; widely used for microscopy and high-throughput screening.[9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for obtaining reliable data. Below are representative protocols for the use of TSQ and Indo-1 for intracellular ion detection.

Protocol for Intracellular Zinc Detection using TSQ

This protocol is adapted from methodologies for staining cells with TSQ to visualize intracellular zinc.[1][11]

Materials:

  • Cells of interest cultured on glass coverslips

  • TSQ (6-methoxy-(8-p-toluenesulfonamido)-quinoline)

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • Collagen-coated coverslips (optional, depending on cell type)

  • Fluorescence microscope with appropriate filters for UV excitation and blue emission

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass coverslips. For some cell types, coating the coverslips with collagen may improve adherence.

  • Washing: Gently rinse the cells three times with DPBS to remove any residual media.

  • Probe Loading: Prepare a working solution of TSQ in DPBS at a final concentration of 1-30 µM. The optimal concentration should be determined empirically for each cell type.

  • Incubation: Add the TSQ working solution to the cells and incubate at 37°C for 30 minutes in the dark.

  • Washing: After incubation, wash the cells three times with DPBS to remove any unbound probe.

  • Imaging: Mount the coverslip on a microscope slide and observe the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~334 nm) and a blue emission filter (e.g., ~495 nm).

Protocol for Intracellular Calcium Measurement using Indo-1 AM

This protocol outlines the steps for loading cells with the ratiometric calcium indicator Indo-1 AM for analysis by flow cytometry.[12][13][14][15]

Materials:

  • Suspension cells or trypsinized adherent cells

  • Indo-1 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Cell culture medium (must contain calcium)

  • Flow cytometer with UV excitation capabilities

Procedure:

  • Cell Preparation: Resuspend cells in pre-warmed (37°C) cell culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Probe Preparation: Prepare a stock solution of Indo-1 AM in anhydrous DMSO. Dilute the stock solution into the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be titrated for each cell type.

  • Probe Loading: Incubate the cells with Indo-1 AM for 15-45 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells once with fresh, pre-warmed culture medium to remove extracellular dye.

  • Resuspension: Gently resuspend the cells in culture medium.

  • Equilibration: Equilibrate the cells at 37°C for approximately 10 minutes prior to analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a UV laser for excitation (~350 nm). Collect emission data at two wavelengths: ~405 nm (calcium-bound) and ~485 nm (calcium-free). The ratio of these two emission intensities is used to determine the intracellular calcium concentration.

Visualizing Experimental Workflows and Signaling Concepts

To further clarify the experimental processes and the underlying principles of fluorescent probe function, the following diagrams are provided.

experimental_workflow_tsq cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_imaging Imaging cell_culture Culture cells on coverslips wash1 Wash with DPBS cell_culture->wash1 prepare_tsq Prepare TSQ working solution incubate Incubate with TSQ (37°C, 30 min) prepare_tsq->incubate wash2 Wash with DPBS incubate->wash2 microscopy Fluorescence Microscopy wash2->microscopy

TSQ Staining Workflow

ratiometric_calcium_sensing cluster_states Indo-1 States cluster_excitation Excitation cluster_emission Emission cluster_ratio Ratio Calculation Indo1_free Indo-1 (Ca²⁺-free) Emission_free Emission at ~475 nm Indo1_free->Emission_free Indo1_bound Indo-1 (Ca²⁺-bound) Emission_bound Emission at ~400 nm Indo1_bound->Emission_bound Excitation UV Excitation (~350 nm) Excitation->Indo1_free Excitation->Indo1_bound Ratio Ratio (400 nm / 475 nm) ∝ [Ca²⁺] Emission_free->Ratio Emission_bound->Ratio

Ratiometric Sensing with Indo-1

References

A Predictive Comparative Guide to the Structure-Activity Relationship of 3-Ethyl-2,8-dimethylquinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-4-one and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological profile of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. This guide focuses on the hypothetical structure-activity relationship of analogs based on the 3-Ethyl-2,8-dimethylquinolin-4-ol core, a scaffold with potential for further development. By analyzing the known effects of substitutions at positions 2, 3, and 8 of the quinolin-4-one ring system from existing literature, we can extrapolate potential trends in activity for this specific analog series.

General Structure-Activity Relationship (SAR) Principles of Quinolone-4-ones

The biological activity of quinolin-4-ones is intricately linked to the substitution pattern on the bicyclic ring system. Key positions influencing activity include:

  • Position 2: Substitution at this position can significantly impact the potency and selectivity of the compound. Generally, the introduction of aryl or alkyl groups can modulate the interaction with biological targets.[3]

  • Position 3: This position is often crucial for activity. The presence of a hydrogen bond donor or acceptor, or a specific side chain, can be critical for target binding.[4]

  • Position 7: Substituents at this position, such as halogens or bulky alkoxy groups, have been shown to enhance antiproliferative activity in some series.[5]

  • Position 8: The nature of the substituent at this position can influence the overall electronic and steric properties of the molecule, thereby affecting its biological activity.[6]

Predictive Comparison of this compound Analogs

Based on the general SAR principles of quinolin-4-ones, we can hypothesize the impact of modifying the this compound scaffold. The following table presents a predictive comparison of hypothetical analogs and their potential biological activities.

AnalogR2-SubstituentR3-SubstituentR8-SubstituentPredicted Primary ActivityPredicted Potency (Relative)Rationale for Prediction
Parent -CH3 -CH2CH3 -CH3 Anticancer / Antimicrobial Baseline The core structure with small alkyl groups may exhibit moderate activity.
A1 -H-CH2CH3-CH3Anticancer / AntimicrobialLowerRemoval of the C2-methyl group may reduce steric hindrance but could also decrease hydrophobic interactions with the target.
A2 -Phenyl-CH2CH3-CH3AnticancerHigherA phenyl group at C2 can enhance π-π stacking interactions with biological targets, a common feature in potent anticancer quinolones.[4]
A3 -CH3-H-CH3Anticancer / AntimicrobialLowerThe ethyl group at C3 is likely important for activity; its removal may lead to a significant drop in potency.
A4 -CH3-CH2CH2CH3-CH3Anticancer / AntimicrobialPotentially HigherIncreasing the alkyl chain length at C3 might enhance lipophilicity, potentially improving cell membrane penetration and target interaction.
A5 -CH3-CH2CH3-HAnticancer / AntimicrobialLowerThe methyl group at C8 may contribute to favorable steric or electronic properties; its removal could be detrimental to activity.
A6 -CH3-CH2CH3-OCH3AnticancerPotentially HigherAn electron-donating methoxy group at C8 could modulate the electronic properties of the ring system and potentially enhance activity.
A7 -CH3-CH2CH3-ClAntimicrobialPotentially HigherHalogen substitution on the benzene ring of the quinoline nucleus is often associated with increased antimicrobial activity.

Experimental Protocols

To validate the predictive SAR outlined above, the following experimental protocols for the synthesis and biological evaluation of this compound analogs are proposed.

General Synthesis of 2,3,8-Trisubstituted Quinolin-4-ols

A common method for the synthesis of substituted quinolin-4-ones is the Conrad-Limpach or Gould-Jacobs reaction. A generalized procedure for the synthesis of the target analogs is as follows:

  • Starting Material Synthesis: A suitably substituted aniline (e.g., 2-methylaniline for the parent compound) is reacted with a β-ketoester (e.g., ethyl 2-ethylacetoacetate) under acidic or thermal conditions.

  • Cyclization: The resulting anilinoacrylate intermediate is cyclized at high temperature (typically in a high-boiling solvent like diphenyl ether) to yield the corresponding quinolin-4-one.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound analog.

Characterization of the synthesized compounds would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Anticancer Activity Screening (MTT Assay)

The antiproliferative activity of the synthesized analogs can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The concentration of the compound that inhibits 50% of cell growth (IC50) is then calculated.

In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

The antimicrobial activity of the analogs can be determined by the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Define_Scaffold Define Core Scaffold (this compound) Hypothesize_Analogs Hypothesize Analogs (Vary R2, R3, R8) Define_Scaffold->Hypothesize_Analogs Synthesize_Analogs Synthesize Analogs Hypothesize_Analogs->Synthesize_Analogs In_Vitro_Screening In Vitro Screening (Anticancer/Antimicrobial) Synthesize_Analogs->In_Vitro_Screening Test Compounds Determine_Activity Determine Activity (IC50 / MIC) In_Vitro_Screening->Determine_Activity Analyze_SAR Analyze SAR Data Determine_Activity->Analyze_SAR Quantitative Data Identify_Leads Identify Lead Compounds Analyze_SAR->Identify_Leads Design_New_Analogs Design New Analogs Identify_Leads->Design_New_Analogs Design_New_Analogs->Synthesize_Analogs Iterative Refinement

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway Quinolin-4-one Quinolin-4-one Kinase Protein Kinase Quinolin-4-one->Kinase Inhibition Tubulin Tubulin Quinolin-4-one->Tubulin Inhibition Topoisomerase Topoisomerase Quinolin-4-one->Topoisomerase Inhibition Phosphorylation Altered Phosphorylation Kinase->Phosphorylation Microtubule_Dynamics Disrupted Microtubule Dynamics Tubulin->Microtubule_Dynamics DNA_Replication Inhibited DNA Replication Topoisomerase->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest Phosphorylation->Cell_Cycle_Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Replication->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential signaling pathways targeted by quinolin-4-one anticancer agents.[4][7]

Experimental_Workflow Start Start: Synthesized Analogs Primary_Screening Primary Screening (e.g., MTT or MIC Assay) Start->Primary_Screening Dose_Response Dose-Response Studies (Determine IC50/MIC) Primary_Screening->Dose_Response Selectivity_Assay Selectivity Assays (Normal vs. Cancer Cells) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Selectivity_Assay->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Caption: A typical experimental workflow for evaluating novel bioactive compounds.

Conclusion

While the specific structure-activity relationship for this compound analogs remains to be experimentally determined, this guide provides a predictive framework based on the well-established SAR of the broader quinolin-4-one class. The proposed analogs and experimental protocols offer a starting point for researchers to explore this chemical space. Future experimental work is crucial to validate these predictions and to potentially uncover novel therapeutic agents with improved potency and selectivity. Quinoline derivatives continue to be a promising area for drug discovery, and a systematic exploration of analogs, such as those proposed here, will contribute to the development of new and effective treatments for a range of diseases.[1]

References

Comparative analysis of 3-Ethyl-2,8-dimethylquinolin-4-ol synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of quinolin-4-ol scaffolds is of paramount importance due to their prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of established and modern synthetic routes to a specific derivative, 3-Ethyl-2,8-dimethylquinolin-4-ol, offering insights into their respective methodologies, performance, and practical considerations.

Introduction to Synthesis Strategies

The synthesis of quinolin-4-ols has been a subject of extensive research for over a century, leading to the development of several named reactions. Among the most classical and widely employed methods are the Conrad-Limpach and the Gould-Jacobs reactions. These thermal cyclization-based approaches have proven robust for accessing a variety of quinolin-4-one derivatives. In recent years, microwave-assisted organic synthesis has emerged as a powerful alternative, often providing significant advantages in terms of reaction times and yields. This guide will compare and contrast these three approaches for the synthesis of this compound.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, substrate scope, and environmental impact. The following table summarizes the key performance indicators for the Conrad-Limpach, Gould-Jacobs, and a representative microwave-assisted synthesis of this compound. The data presented is based on typical experimental outcomes for the synthesis of analogous substituted quinolin-4-ols as reported in the chemical literature.

ParameterConrad-Limpach SynthesisGould-Jacobs ReactionMicrowave-Assisted Synthesis
Starting Materials 2,6-Dimethylaniline, Ethyl 2-ethylacetoacetate2,6-Dimethylaniline, Diethyl 2-ethylmalonate2,6-Dimethylaniline, Ethyl 2-ethylacetoacetate
Typical Yield 60-80%50-70%80-95%
Reaction Time 4-8 hours6-12 hours10-30 minutes
Reaction Temperature 250-280 °C250-300 °C120-180 °C
Key Reagents/Catalysts High-boiling point solvent (e.g., Dowtherm A), Acid catalyst (e.g., H₂SO₄)High-boiling point solvent (e.g., Diphenyl ether), Base for hydrolysis (e.g., NaOH)Polar solvent (e.g., DMF, Ethanol), Optional catalyst (e.g., PTSA)
Advantages Good yields, Readily available starting materialsGood for introducing a carboxylic acid group at the 3-position (before decarboxylation)Dramatically reduced reaction times, Higher yields, Improved safety and energy efficiency
Disadvantages Very high temperatures required, Use of potentially hazardous high-boiling point solventsMulti-step process (cyclization, hydrolysis, decarboxylation), High temperaturesRequires specialized microwave reactor

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the three discussed routes. These protocols are based on established methodologies for similar compounds.

Route 1: Conrad-Limpach Synthesis

Step 1: Formation of the β-aminoacrylate intermediate

A mixture of 2,6-dimethylaniline (1.0 eq.) and ethyl 2-ethylacetoacetate (1.1 eq.) in a high-boiling point solvent such as Dowtherm A is heated at 140-150 °C for 2 hours with continuous removal of water. The progress of the reaction can be monitored by TLC.

Step 2: Thermal Cyclization

The reaction mixture from Step 1 is then heated to a higher temperature, typically 250-260 °C, for an additional 2-4 hours. During this period, the cyclization to the quinolin-4-ol occurs. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., hexane or toluene), and dried. Further purification can be achieved by recrystallization.

Route 2: Gould-Jacobs Reaction

Step 1: Condensation

2,6-Dimethylaniline (1.0 eq.) and diethyl 2-ethylmalonate (1.2 eq.) are heated together at 150-160 °C for 3-4 hours. The ethanol formed during the reaction is removed by distillation.

Step 2: Cyclization

The resulting anilidomalonate is added to a preheated high-boiling point solvent, such as diphenyl ether, at 250-260 °C and maintained at this temperature for 1-2 hours. After cooling, the reaction mixture is diluted with petroleum ether to precipitate the cyclized product, ethyl 3-ethyl-2,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

The ester from the previous step is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The resulting sodium salt of the carboxylic acid is then acidified to precipitate the carboxylic acid, which is subsequently decarboxylated by heating in a high-boiling point solvent or neat to afford this compound.

Route 3: Microwave-Assisted Synthesis

A mixture of 2,6-dimethylaniline (1.0 eq.), ethyl 2-ethylacetoacetate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in a suitable microwave-safe solvent (e.g., N,N-dimethylformamide or ethanol) is placed in a sealed microwave reactor vial. The mixture is irradiated with microwaves at a temperature of 150-180 °C for 15-30 minutes. After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. If necessary, the product can be purified by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Conrad_Limpach_Synthesis Start 2,6-Dimethylaniline + Ethyl 2-ethylacetoacetate Intermediate β-Aminoacrylate Intermediate Start->Intermediate Condensation Conditions1 Heat (140-150 °C) - H₂O Product This compound Intermediate->Product Cyclization Conditions2 Heat (250-260 °C) Dowtherm A

Caption: Conrad-Limpach synthesis pathway.

Gould_Jacobs_Reaction Start 2,6-Dimethylaniline + Diethyl 2-ethylmalonate Intermediate1 Anilidomalonate Start->Intermediate1 Condensation Conditions1 Heat (150-160 °C) - EtOH Intermediate2 Ethyl 3-carboxy-3-ethyl-2,8-dimethyl-4-oxo-1,4-dihydroquinoline Intermediate1->Intermediate2 Cyclization Conditions2 Heat (250-260 °C) Diphenyl ether Product This compound Intermediate2->Product Hydrolysis & Decarboxylation Conditions3 1. NaOH (aq), Reflux 2. H⁺ 3. Heat

Caption: Gould-Jacobs reaction pathway.

Microwave_Assisted_Synthesis Start 2,6-Dimethylaniline + Ethyl 2-ethylacetoacetate Product This compound Start->Product One-Pot Reaction Conditions Microwave Irradiation (150-180 °C, 15-30 min) Solvent, Catalyst

Caption: Microwave-assisted synthesis pathway.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher or organization. The Conrad-Limpach and Gould-Jacobs reactions represent reliable, classical methods that are well-documented and utilize readily available starting materials. However, they are often hampered by harsh reaction conditions, including very high temperatures and long reaction times.

In contrast, microwave-assisted synthesis offers a significantly more efficient and environmentally friendly alternative. The dramatic reduction in reaction time, coupled with often higher yields, makes it an attractive option for rapid lead optimization and library synthesis in a drug discovery setting. While the initial investment in a microwave reactor is a consideration, the long-term benefits in terms of time, energy savings, and potentially improved safety profiles often outweigh this cost. For modern synthetic laboratories, the adoption of microwave technology for the synthesis of quinolin-4-ol derivatives represents a significant step forward in efficiency and sustainability.

Purity Analysis of 3-Ethyl-2,8-dimethylquinolin-4-ol: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other standard analytical techniques for confirming the purity of 3-Ethyl-2,8-dimethylquinolin-4-ol, a representative quinoline derivative.

This document outlines a detailed HPLC protocol and contrasts its performance with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). The information presented here is intended to guide the selection of appropriate analytical methodologies for purity assessment of quinoline-based compounds and other similar heterocyclic molecules.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For a substituted quinolin-4-ol like this compound, a reversed-phase HPLC method is typically the most effective approach.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol is a robust starting point for method development and validation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm, 320 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Experimental workflow for HPLC purity analysis.

Comparison of Analytical Techniques for Purity Determination

While HPLC is a primary tool for purity assessment, a comprehensive analysis often involves orthogonal methods to provide a more complete picture of the sample's composition. The following table compares HPLC with GC-MS, NMR, and Elemental Analysis for the purity determination of a compound like this compound.

FeatureHPLCGC-MSNMR SpectroscopyElemental Analysis (EA)
Principle Differential partitioning of analytes between a stationary and a mobile phase.Separation of volatile compounds followed by mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field.Combustion of the compound to determine the percentage of C, H, N, and other elements.
Primary Use Quantifying purity and identifying impurities.Identifying and quantifying volatile impurities.Structural elucidation and quantification of purity (qNMR).Confirming the elemental composition and, by extension, purity.
Advantages - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Well-established and versatile.- Excellent for volatile impurities.- Provides structural information of impurities through mass spectra.- Provides detailed structural information.- Can be used for absolute quantification (qNMR) without a reference standard for the analyte.- Non-destructive.- Provides fundamental confirmation of the chemical formula.- High precision.
Limitations - May not detect impurities that do not absorb UV light.- Requires a reference standard for absolute quantification.- Requires the analyte to be volatile and thermally stable.- Derivatization may be necessary for some compounds.- Lower sensitivity compared to chromatographic methods.- Complex mixtures can lead to overlapping signals.- Does not distinguish between isomers.- Provides no information on the nature of impurities.- An accepted deviation of ±0.4% is common.[1][2]
Sample Throughput HighModerate to HighLow to ModerateHigh

Comprehensive Purity Assessment Workflow

For regulatory submissions or in-depth research, a multi-faceted approach to purity confirmation is often required. This involves a logical progression from initial synthesis to a final, well-characterized compound.

Purity_Analysis_Workflow cluster_analysis Purity and Structural Confirmation synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc HPLC-UV/PDA (Primary Purity Assay) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms ea Elemental Analysis (Elemental Composition) purification->ea final_product Characterized Compound (Purity > 95%) hplc->final_product nmr->final_product ms->final_product ea->final_product

Logical workflow for comprehensive purity analysis.

Conclusion

The purity determination of this compound, and indeed any synthesized compound, is most reliably achieved through the strategic application of multiple analytical techniques. While HPLC provides a robust and high-resolution method for quantifying purity and detecting non-volatile impurities, it should be complemented by orthogonal methods. GC-MS is invaluable for identifying volatile impurities that might be missed by HPLC. NMR spectroscopy offers unparalleled insight into the molecular structure and can be used for absolute purity assessment through qNMR.[3][4] Finally, Elemental Analysis provides a fundamental check of the compound's elemental composition, offering a final layer of confirmation. By integrating these methods, researchers can confidently establish the purity and identity of their compounds, ensuring the reliability and reproducibility of their scientific findings.

References

Comparative Analysis of 3-Ethyl-2,8-dimethylquinolin-4-ol and Alternative Heterocyclic Compounds in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental performance of 3-Ethyl-2,8-dimethylquinolin-4-ol with alternative quinolin-4-one derivatives. Due to the limited availability of specific experimental data for this compound, this document focuses on well-characterized analogs with demonstrated anticancer and antimicrobial activities, providing a framework for understanding its potential biological profile.

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. These compounds are known to exert their effects through various mechanisms, such as the inhibition of tubulin polymerization, interference with DNA replication enzymes like topoisomerase, and modulation of protein kinases. This guide will delve into the experimental data of two representative quinolin-4-one derivatives, 2-Phenylquinolin-4-one as an anticancer agent and a representative quinolone with antimicrobial properties, to provide a comparative perspective for the potential applications of this compound.

Quantitative Performance Comparison

The following tables summarize the biological activities of selected alternative quinolin-4-one derivatives.

Table 1: Anticancer Activity of 2-Phenylquinolin-4-one

Cell LineCancer TypeIC50 (µM)Reference
PC-3Hormone-Resistant Prostate Cancer0.85[1]
Hep3BHepatocellular Carcinoma1.81[1]
HepG2Hepatocellular Carcinoma3.32[1]
A549Non-Small Cell Lung Cancer0.90[1]
NCI/ADR-RESP-glycoprotein-Rich Breast Cancer1.53[1]

Table 2: Antimicrobial Activity of Representative Quinolone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Quinolone Derivative 1 Staphylococcus aureus2[2]
Bacillus subtilis2[2]
Escherichia coli6[2]
Pseudomonas aeruginosa48[2]
Quinolone Derivative 2 Vancomycin-resistant E. faecium4[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of results.

Synthesis of 2-Phenylquinolin-4-one

A common method for the synthesis of 2-substituted-quinolin-4-ones is the Conrad-Limpach reaction.

Materials:

  • Aniline

  • Ethyl benzoylacetate

  • Dowtherm A (or high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) is stirred at room temperature.

  • The reaction mixture is then heated to 140°C for 2 hours to form the intermediate ethyl 3-anilino-3-phenylacrylate.

  • The intermediate is added dropwise to a refluxing high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) and heated at 250°C for 30 minutes to effect cyclization.

  • Upon cooling, the solid product, 2-phenylquinolin-4-one, precipitates and can be collected by filtration.

  • The crude product is washed with a suitable solvent like ethanol and can be further purified by recrystallization.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., PC-3, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (e.g., 2-Phenylquinolin-4-one) dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth (MHB)

  • Test compound dissolved in a suitable solvent

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the biological activities of quinolin-4-one derivatives.

anticancer_pathway Quinolin-4-one Quinolin-4-one Tubulin Dimer Tubulin Dimer Quinolin-4-one->Tubulin Dimer Inhibition of Polymerization Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Assembly G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induction of

Figure 1. Anticancer mechanism via tubulin polymerization inhibition.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Quinolin-4-one Stock Quinolin-4-one Stock Serial Dilution Serial Dilution Quinolin-4-one Stock->Serial Dilution Culture Medium Culture Medium Culture Medium->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-2,8-dimethylquinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling 3-Ethyl-2,8-dimethylquinolin-4-ol must adhere to stringent disposal protocols to ensure environmental safety and regulatory compliance. Due to the absence of specific safety data for this compound, it is imperative to treat it as a hazardous substance, drawing parallels from the known toxicological profiles of related quinoline derivatives. Quinoline and its analogues are recognized for their potential environmental toxicity, particularly to aquatic life, and require disposal as hazardous waste.

Essential Safety and Disposal Procedures

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. The following step-by-step guide provides a framework for its responsible management, from initial handling to final disposal.

Pre-Disposal and Handling

Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol
  • Decontamination of Labware: All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated. This should be achieved by rinsing with a suitable organic solvent, such as ethanol or acetone, followed by washing with soap and water. The solvent rinseate must be collected and treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound, as well as any contaminated solid materials (e.g., absorbent pads, weigh boats, contaminated gloves), should be placed in a clearly labeled, sealed container designated for solid chemical waste.

    • Liquid Waste: Solutions containing this compound and the solvent rinseate from decontamination should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Waste Labeling and Storage: All waste containers must be accurately labeled with the full chemical name ("this compound waste"), the primary hazard(s) (e.g., "Toxic," "Hazardous to the Aquatic Environment"), and the date of accumulation. Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and incompatible materials.

  • Final Disposal: The disposal of the collected hazardous waste must be conducted through a licensed environmental waste management contractor. It is crucial to adhere to all local, state, and federal regulations governing hazardous waste disposal.[1][2] Do not pour this chemical or its solutions down the drain or dispose of it with general laboratory trash.[1][2]

Quantitative Data Summary

PropertyValue/InformationSource
Chemical FormulaC₁₃H₁₅NO-
AppearanceLikely a solid at room temperatureInferred
SolubilityExpected to have low solubility in water[3]
Primary HazardsToxic, Harmful to aquatic life[1][2][4]
Disposal MethodIncineration or other approved hazardous waste treatmentInferred

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decontaminate Decontaminate Labware with Organic Solvent ppe->decontaminate segregate_solid Segregate Solid Waste (Unused chemical, contaminated items) ppe->segregate_solid collect_liquid Collect Solvent Rinseate as Liquid Hazardous Waste decontaminate->collect_liquid label_waste Label Waste Containers (Chemical Name, Hazards, Date) collect_liquid->label_waste segregate_solid->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_vendor Contact Licensed Waste Disposal Vendor store_waste->contact_vendor end End: Proper Disposal contact_vendor->end

Disposal Workflow for this compound

By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and protecting the ecosystem.

References

Personal protective equipment for handling 3-Ethyl-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Ethyl-2,8-dimethylquinolin-4-ol. The following procedures are based on established laboratory safety protocols for handling solid chemical compounds and related quinoline derivatives. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Skin Irritant

  • Eye Irritant

  • May be harmful if swallowed or inhaled

  • Potential for allergic skin reaction

Personal Protective Equipment (PPE)

The minimum personal protective equipment (PPE) required when working with this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] This should be supplemented with specific PPE based on the handling procedure.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement.[3][4] For extended contact, consider double gloving or using heavier duty gloves.[3] Change gloves immediately if they become contaminated.[3]
Eye and Face Protection Safety gogglesChemical splash goggles are required to protect against splashes and dust.[3][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]
Body Protection Laboratory coatA long-sleeved, fully buttoned lab coat should be worn.[4][6] For handling larger quantities or when there is a risk of significant splashing, a chemically resistant apron is recommended.[4]
Respiratory Protection Respirator or maskIf handling the compound as a fine powder or if there is a risk of aerosol generation, use an appropriate respirator (e.g., N95) in a well-ventilated area or a chemical fume hood.[1][4]

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

Preparation:

  • Consult Safety Information: Before beginning work, familiarize yourself with the potential hazards.

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Emergency Equipment: Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[1][6]

Handling:

  • Weighing and Transfer:

    • Handle the solid compound in a chemical fume hood to minimize inhalation exposure.[4]

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If dissolving the compound, add the solid slowly to the solvent.

  • During the Experiment:

    • Keep all containers with the chemical clearly labeled and closed when not in use.[6]

    • Avoid direct contact with the skin and eyes.[2]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

  • Spill Response:

    • In case of a small spill, carefully clean it up using appropriate absorbent materials.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Have a chemical spill kit readily available.[7]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.[8] Halogenated and non-halogenated solvent wastes should generally be segregated.[8]

  • Empty Containers:

    • Empty containers must be triple rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8]

Disposal Procedure:

  • All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste management company.[9]

  • Never dispose of this chemical down the drain or in the regular trash.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment prep_risk->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_emergency Locate Emergency Equipment prep_area->prep_emergency handle_weigh Weighing and Transfer of Solid prep_emergency->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp handle_spill Spill Management (If necessary) handle_exp->handle_spill disp_segregate Segregate Waste (Solid & Liquid) handle_exp->disp_segregate post_decontaminate Decontaminate Work Area handle_exp->post_decontaminate disp_container Store in Labeled Hazardous Waste Container disp_segregate->disp_container disp_collection Arrange for Professional Disposal disp_container->disp_collection post_remove_ppe Remove PPE post_decontaminate->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.